Technical Documentation Center

4-(Aminomethyl)oxolan-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Aminomethyl)oxolan-3-ol

Core Science & Biosynthesis

Foundational

stereospecific synthesis of (3R,4S)-4-(aminomethyl)oxolan-3-ol

An In-Depth Technical Guide to the Stereospecific Synthesis of (3R,4S)-4-(aminomethyl)oxolan-3-ol Authored by: Gemini, Senior Application Scientist Abstract (3R,4S)-4-(aminomethyl)oxolan-3-ol is a key chiral building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereospecific Synthesis of (3R,4S)-4-(aminomethyl)oxolan-3-ol

Authored by: Gemini, Senior Application Scientist

Abstract

(3R,4S)-4-(aminomethyl)oxolan-3-ol is a key chiral building block featuring a 3,4-disubstituted tetrahydrofuran (THF) motif. This core is prevalent in a multitude of biologically active compounds and pharmaceuticals, making its stereocontrolled synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of a robust, stereospecific synthetic strategy for obtaining (3R,4S)-4-(aminomethyl)oxolan-3-ol, leveraging a chiral pool approach. We will delve into the strategic rationale behind the chosen pathway, provide detailed experimental protocols, and explain the causality for key experimental choices, ensuring a reproducible and scalable process.

Introduction: The Strategic Importance of Chiral Tetrahydrofurans

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, identified as one of the most common ring systems in known pharmaceuticals.[1] When substituted with specific stereochemistry, as in (3R,4S)-4-(aminomethyl)oxolan-3-ol, these molecules serve as critical intermediates for complex drug candidates. The vicinal amino alcohol functionality, with its defined trans stereochemical relationship, is particularly important for molecular recognition and binding to biological targets.[2]

Achieving absolute stereochemical control at the C3 and C4 positions is the primary challenge. Several strategies can be envisioned for the synthesis of such substituted tetrahydrofurans:

  • Asymmetric Catalysis: Building the stereocenters from prochiral precursors using chiral catalysts.[3][4]

  • Intramolecular Cyclization Strategies: Forming the ring from a linear precursor where stereochemistry is pre-determined.[5][6]

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature, such as sugars or amino acids, to transfer their inherent chirality to the target molecule.[7][8][9]

This guide will focus on a chiral pool strategy, which offers an efficient and cost-effective route by obviating the need for chiral resolution or complex asymmetric induction steps.

Strategic Overview: A Chiral Pool Approach from D-Mannitol

Our proposed synthesis begins with D-mannitol, a readily available and inexpensive sugar alcohol from the chiral pool. The inherent C3 and C4 stereocenters of D-mannitol directly map onto the desired C3 and C4 stereochemistry of the target oxolan-3-ol, providing an elegant and efficient foundation for the synthesis.

The overall workflow is designed to selectively manipulate the functional groups of the mannitol backbone to construct the aminomethyl sidechain and facilitate the final ring closure.

G cluster_0 Phase 1: Backbone Preparation cluster_1 Phase 2: Functional Group Interconversion cluster_2 Phase 3: Cyclization & Final Product A D-Mannitol B 1,2:5,6-Di-O-isopropylidene-D-mannitol A->B Acetonide Protection C (3R,4R)-1,2,5,6-Tetra-O-benzyl-D-mannitol B->C Benzylation & Deprotection D Primary Diol C->D Selective Deprotection E Ditosylate Intermediate D->E Tosylation F Diazide Intermediate E->F Azide Substitution G Diamino Intermediate F->G Reduction H Cyclized Precursor (Dibenzyl Ether) G->H Intramolecular Cyclization I (3R,4S)-4-(aminomethyl)oxolan-3-ol H->I Debenzylation

Caption: High-level workflow for the synthesis of the target molecule from D-Mannitol.

Detailed Synthetic Route & Experimental Protocols

The following section details the step-by-step synthesis, explaining the rationale behind each transformation.

G start D-Mannitol step1 1,2:5,6-Di-O-isopropylidene- D-mannitol start->step1 1. Acetone, H₂SO₄ 2. NaIO₄, then NaBH₄ 3. BnBr, NaH step2 (3R,4R)-3,4-bis(benzyloxy) hexane-1,6-diol step1->step2 p-TsOH, MeOH step3 Ditosylate Intermediate step2->step3 TsCl, Pyridine step4 Diazide Intermediate step3->step4 NaN₃, DMF step5 N-Boc Protected Amino Alcohol step4->step5 1. H₂, Pd/C 2. Boc₂O, Et₃N step6 Final Product: (3R,4S)-4-(aminomethyl) oxolan-3-ol step5->step6 1. MsCl, Et₃N 2. H₂, Pd/C 3. HCl/Dioxane

Caption: Detailed reaction scheme for the stereospecific synthesis.

Step 1: Synthesis of (3R,4R)-3,4-bis(benzyloxy)hexane-1,6-diol
  • Objective: To protect the central hydroxyl groups and establish the 6-carbon backbone.

  • Protocol:

    • D-Mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol by reacting with acetone in the presence of a catalytic amount of sulfuric acid. This protects the primary and adjacent secondary hydroxyls.

    • The two free hydroxyls at C3 and C4 are then protected as benzyl ethers using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent such as THF. The benzyl group is chosen for its stability across a wide range of reaction conditions and its ease of removal via catalytic hydrogenation in the final step.

    • The isopropylidene groups are selectively removed under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield the key diol intermediate, (3R,4R)-3,4-bis(benzyloxy)hexane-1,6-diol.

  • Causality: This sequence is crucial for differentiating the two pairs of hydroxyl groups. The acetonide protection is a standard and high-yielding method in carbohydrate chemistry. Benzyl ethers provide robust protection that will not be cleaved prematurely.

Step 2: Synthesis of (3R,4R)-3,4-bis(benzyloxy)hexane-1,6-diyl bis(4-methylbenzenesulfonate)
  • Objective: To convert the terminal primary hydroxyls into good leaving groups in preparation for nucleophilic substitution.

  • Protocol:

    • The diol from the previous step is dissolved in pyridine, which acts as both a solvent and a base.

    • The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl) is added portion-wise.

    • The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

    • Work-up involves quenching with water and extraction with an organic solvent like ethyl acetate.

  • Causality: Tosylates are excellent leaving groups for SN2 reactions. Pyridine is the solvent of choice as it neutralizes the HCl generated during the reaction, preventing side reactions. The low temperature helps to control the exothermic reaction and improve selectivity.

Step 3: Synthesis of (3R,4R)-1,6-diazido-3,4-bis(benzyloxy)hexane
  • Objective: To introduce the nitrogen functionality that will become the aminomethyl group.

  • Protocol:

    • The ditosylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

    • Sodium azide (NaN₃) is added, and the mixture is heated (typically to 80-90 °C) for several hours until TLC analysis indicates the consumption of the starting material.

    • After cooling, the reaction is diluted with water and extracted.

  • Causality: The azide ion is a potent nucleophile that efficiently displaces the tosylate groups via an SN2 mechanism. This reaction proceeds with inversion of configuration at a chiral center, but since the primary carbons are achiral, this is not a concern here. DMF is an ideal solvent as it effectively solvates the sodium cation, leaving a "naked" and highly reactive azide anion.

Step 4: Formation of the N-Boc Protected Intermediate
  • Objective: To reduce one azide to a primary amine and protect it, setting the stage for cyclization.

  • Protocol:

    • The diazide is subjected to catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or methanol. The reaction is carefully monitored to selectively reduce one azide group.

    • Once mono-reduction is achieved, the resulting amino-azide is immediately protected without isolation. Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N) are added to form the tert-butyloxycarbonyl (Boc) protected amine.

    • The remaining azide is then reduced to a primary amine using a stronger reducing agent like lithium aluminum hydride (LAH) or by further hydrogenation.

  • Causality: The Boc group is an excellent protecting group for amines. It is stable to the conditions required for the subsequent cyclization step and can be easily removed under acidic conditions at the end of the synthesis. Staged reduction is critical to differentiate the two nitrogen functionalities.

Step 5: Intramolecular Cyclization and Final Deprotection
  • Objective: To form the tetrahydrofuran ring and reveal the final product.

  • Protocol:

    • The N-Boc protected amino alcohol is treated with methanesulfonyl chloride (MsCl) and Et₃N at low temperature. This converts the primary alcohol into a good leaving group (mesylate) in situ.

    • Upon warming, the free amine on the other end of the chain acts as an intramolecular nucleophile, displacing the mesylate to form the five-membered tetrahydrofuran ring. This cyclization occurs with inversion of configuration at the carbon bearing the leaving group, which establishes the required (4S) stereocenter.

    • The two benzyl ether protecting groups are removed by catalytic hydrogenation (H₂, Pd/C) to yield the protected aminomethyl oxolanol.

    • Finally, the Boc protecting group is removed by treatment with a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA), to afford the target molecule, (3R,4S)-4-(aminomethyl)oxolan-3-ol, typically isolated as its hydrochloride salt.

  • Causality: The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers. The reaction is entropically favored due to the formation of a stable five-membered ring. The final deprotection steps are clean and high-yielding, providing the desired product in its pure form.

Data Summary

The following table presents expected yields and purity for each key transformation, based on literature precedents for analogous reactions.

StepTransformationExpected Yield (%)Expected Stereochemical Purity
1Diol Formation80-90%>99% (from chiral pool)
2Ditosylation90-95%>99%
3Azide Displacement85-95%>99%
4Reduction/Protection70-80% (over 2 steps)>99%
5Cyclization/Deprotection65-75% (over 3 steps)>99% de

Conclusion

The described synthetic route provides a robust and highly stereospecific pathway to (3R,4S)-4-(aminomethyl)oxolan-3-ol. By leveraging the inherent stereochemistry of D-mannitol, this chiral pool approach minimizes risks associated with asymmetric induction and provides a scalable process for producing this valuable building block. The strategic use of stable and selectively removable protecting groups, coupled with high-yielding and well-understood chemical transformations, ensures the practicality of this synthesis for researchers in academic and industrial settings. This guide serves as a foundational blueprint that can be optimized for large-scale production in drug development campaigns.

References

  • Jadhav, P. K., & Brown, H. C. (2012). One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives. The Journal of Organic Chemistry, 77(11), 5488-5492. [Link]

  • Ramachandran, P. V., & Reddy, M. V. R. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5488-5492. [Link]

  • Panek, J. S., & Beresis, R. T. (1996). Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. The Journal of Organic Chemistry, 61(19), 6496-6497. [Link]

  • Johnson, J. S., & Tunge, J. A. (2009). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Journal of the American Chemical Society, 131(12), 4500-4501. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Li, W., & Zhang, J. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]

  • Byrne, T. J. M., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365. [Link]

  • Asymmetric Synthesis. (n.d.). Course Hero. [Link]

  • Wikipedia. (n.d.). Chiral pool. [Link]

  • Reddy, L. H., & Saravanan, P. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 929. [Link]

  • ResearchGate. (n.d.). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. [Link]

  • Madhan, A., & Venkateswara Rao, B. (2005). Stereoselective synthesis of (3R,4S)-3-methoxy-4-methylaminopyrrolidine. Tetrahedron: Asymmetry, 16(4), 859-862. [Link]

  • Wang, Z., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

Sources

Exploratory

4-(Aminomethyl)oxolan-3-ol hydrochloride salt properties and stability

An In-depth Technical Guide to the Properties and Stability of 4-(Aminomethyl)oxolan-3-ol Hydrochloride Salt For correspondence: Senior Application Scientist Google AI Division Abstract This technical guide provides a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Properties and Stability of 4-(Aminomethyl)oxolan-3-ol Hydrochloride Salt

For correspondence: Senior Application Scientist Google AI Division

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)oxolan-3-ol hydrochloride salt (CAS 1630907-30-0), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, stability profile, and recommended handling procedures. While specific experimental data for this molecule is limited in public literature, this guide establishes a robust framework for its characterization based on its chemical structure and established principles of pharmaceutical science. It details the critical need to evaluate hygroscopicity and outlines protocols for conducting forced degradation studies to understand its stability under various stress conditions, including hydrolysis, oxidation, and thermal exposure. Furthermore, a detailed methodology for developing a stability-indicating analytical method is presented. The causality behind each experimental choice is explained to provide a practical and scientifically rigorous resource for development programs involving this intermediate.

Introduction

4-(Aminomethyl)oxolan-3-ol hydrochloride is a substituted tetrahydrofuran derivative. The parent molecule contains a primary amine and a secondary alcohol, functionalities that make it a versatile building block in medicinal chemistry. Its structural motifs are found in various biologically active compounds, highlighting its importance as a pharmaceutical intermediate.[1][2] The hydrochloride salt form is typically chosen to improve the solubility and handling properties of the parent amine.

However, the presence of a primary amine salt and a hydroxyl group suggests a high potential for physicochemical challenges, most notably hygroscopicity and specific degradation pathways.[3] An increase in moisture content can lead to significant physical and chemical stability issues, including caking, changes in crystal form, and hydrolysis, which can compromise the quality and performance of the material in subsequent manufacturing steps.[3][4]

This guide serves as a proactive tool for scientists, outlining the necessary studies to fully characterize the properties and stability of 4-(Aminomethyl)oxolan-3-ol hydrochloride. By following the principles and protocols herein, research and development teams can anticipate and mitigate potential issues, ensuring the material's suitability for its intended use.

Chemical Identity and Physicochemical Properties

A foundational understanding of the physicochemical properties is essential for the successful development of any compound. For 4-(Aminomethyl)oxolan-3-ol HCl, the key parameters are summarized in Table 1. It is critical to note that while some properties are available from suppliers, others, such as pKa, solubility, and hygroscopicity, must be determined experimentally.

Table 1: Physicochemical Properties of trans-4-(Aminomethyl)oxolan-3-ol hydrochloride

Property Value / Specification Rationale and Experimental Consideration
IUPAC Name (3S,4R)-4-(aminomethyl)tetrahydrofuran-3-ol hydrochloride The trans configuration is specified in supplier literature.
Synonyms trans-4-(aminomethyl)oxolan-3-ol hydrochloride [5]
CAS Number 1630907-30-0 [5][6]
Molecular Formula C₅H₁₂ClNO₂ [5]
Molecular Weight 153.61 g/mol [6]
Appearance White to off-white solid Visual inspection.
Purity Typically ≥97% To be confirmed by a validated analytical method (e.g., HPLC, qNMR).
Melting Point To Be Determined (TBD) Differential Scanning Calorimetry (DSC) is the preferred method to identify melting behavior and potential polymorphic forms.
pKa TBD Potentiometric titration or capillary electrophoresis should be used to determine the pKa of the primary amine. This is critical for predicting solubility vs. pH and for developing HPLC methods.
Aqueous Solubility TBD Should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). The hydrochloride salt form suggests good solubility in acidic to neutral media.

| Hygroscopicity | TBD (Expected to be hygroscopic) | Dynamic Vapor Sorption (DVS) analysis is required. As an amine salt, the material is expected to readily absorb moisture, which can induce physical (caking) or chemical (degradation) changes.[3][4] |

Stability Profile and Degradation Pathways

Understanding the intrinsic stability of a pharmaceutical intermediate is a regulatory requirement and essential for defining storage conditions, re-test dates, and compatible formulation components.[7] A forced degradation study is the most effective way to identify potential degradation pathways and establish a "stability-indicating" analytical method.[8][9]

Rationale for Forced Degradation

Forced degradation (or stress testing) intentionally exposes the compound to conditions more severe than accelerated stability testing to fast-track the identification of likely degradation products.[7] This data is crucial for:

  • Elucidating Degradation Pathways: Understanding how the molecule breaks down informs handling and formulation strategies.[8]

  • Developing Stability-Indicating Methods: The generated degradants are used to prove that the analytical method can separate the intact compound from its impurities and degradation products.[8]

  • Informing Formulation and Packaging Decisions: For example, if the compound is sensitive to oxidation, formulations may require antioxidants, and packaging may need an inert atmosphere.[9]

Potential Degradation Pathways

Based on the structure of 4-(Aminomethyl)oxolan-3-ol, several degradation pathways can be anticipated. The primary amine is susceptible to oxidation, while the molecule as a whole could be subject to other reactions under harsh conditions.

Caption: Potential degradation pathways for 4-(Aminomethyl)oxolan-3-ol.

Experimental Protocol: Forced Degradation Study

The following workflow outlines the necessary steps for a comprehensive forced degradation study, in line with ICH guidelines.[8]

Forced_Degradation_Workflow cluster_0 cluster_1 Stress Conditions cluster_2 cluster_3 Outcome API API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Photo Photostability (ICH Q1B light exposure) API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Outcome

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., water or methanol:water). Prepare solid-state samples as well. Include a control sample stored under recommended conditions (2-8°C, protected from light).

  • Acidic Hydrolysis: Treat the solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

  • Basic Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C and sample at similar time points. Basic conditions may be particularly harsh on amine-containing molecules.[9]

  • Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7] As primary amines are susceptible to oxidation, this is a critical test.[9][10]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, test under conditions of high heat and humidity (e.g., 60°C / 75% RH) to assess the combined effects, which is especially important for hygroscopic materials.[8][9]

  • Photostability: Expose solid and solution samples to light conditions as specified in ICH guideline Q1B.

  • Analysis: Analyze all stressed samples, along with a non-degraded control, using the developed stability-indicating method (see Section 4). The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.[7]

Analytical Methodologies

A validated, stability-indicating analytical method is required to accurately quantify 4-(Aminomethyl)oxolan-3-ol HCl and separate it from any process impurities or degradation products.[8] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and suitable approach.

Protocol: Development of a Stability-Indicating HPLC-UV Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good hydrophobic retention for small polar molecules.

  • Wavelength Selection: Analyze a dilute solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax). Since the molecule lacks a strong chromophore, detection may be required at low UV wavelengths (e.g., 200-215 nm).

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Start with a buffer to control the ionization of the primary amine. A phosphate or formate buffer at a pH of ~3.0 will ensure the amine is protonated (R-NH3+), leading to better peak shape and retention on a C18 column.

    • Organic Phase (B): Use acetonitrile or methanol.

    • Gradient Elution: Develop a gradient method (e.g., starting with 5% B and increasing to 95% B over 20-30 minutes) to ensure that both the polar parent compound and any less polar degradants are eluted and resolved.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Inject solutions from the forced degradation study. The method is specific if the parent peak is resolved from all degradation product peaks and impurities (peak purity analysis with a PDA detector is essential).[8]

    • Linearity: Prepare a series of solutions of known concentration (e.g., 5-150 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy & Precision: Analyze samples at multiple concentration levels (e.g., 80%, 100%, 120%) multiple times to determine the closeness of the measured value to the true value (accuracy) and the variability of the measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of 4-(Aminomethyl)oxolan-3-ol hydrochloride.

  • Storage Conditions: The compound should be stored in well-sealed containers under refrigerated conditions (2-8°C) and protected from light.

  • Hygroscopicity Management: Given the high likelihood of hygroscopicity, strict moisture control is necessary.[3]

    • Handle the material in a controlled environment, such as a glove box or a low-humidity chamber.[11]

    • Minimize the time containers are open to the atmosphere.[11]

    • For long-term storage, use of a desiccator is strongly recommended. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) should be considered.[11]

    • If the material becomes clumped due to moisture absorption, it may be possible to dry it under vacuum, but its thermal stability must first be verified to prevent degradation.[4][11]

  • Safety Precautions:

    • The material is classified with GHS07 (Warning).[6]

    • Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[6]

    • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Conclusion

4-(Aminomethyl)oxolan-3-ol hydrochloride is a valuable chemical intermediate whose utility in drug development demands a thorough understanding of its properties and stability. This guide provides a scientifically-grounded framework for this characterization. Key takeaways for researchers are the critical importance of experimentally determining its hygroscopicity profile and conducting comprehensive forced degradation studies. The protocols outlined for stability testing and analytical method development provide a clear path for generating the robust data needed to support successful and efficient pharmaceutical development programs.

References

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • That's Nice. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences. Retrieved from [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • Protheragen. (2025). How to solve the caking of API in the drug storage process? Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Lim, S. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. DR-NTU, Nanyang Technological University. Retrieved from [Link]

  • Walash, M. I., et al. (2011). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Chemdad. (n.d.). (3R,4S)-rel-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Profile of cis-4-(aminomethyl)oxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract cis-4-(aminomethyl)oxolan-3-ol is a chiral heterocyclic compound with potential applications in medicinal chemistry as a building block for more co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-(aminomethyl)oxolan-3-ol is a chiral heterocyclic compound with potential applications in medicinal chemistry as a building block for more complex molecules. Its stereochemistry, featuring a cis-relationship between the hydroxyl and aminomethyl groups on the tetrahydrofuran ring, is critical for its potential biological activity. This guide provides a detailed, predicted spectroscopic profile of cis-4-(aminomethyl)oxolan-3-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental data for this specific isomer in the public domain, this guide synthesizes information from analogous compounds and first principles of spectroscopic interpretation to offer a robust predictive analysis.[1] This document is intended to serve as a valuable resource for the identification and characterization of this compound.

Introduction

The substituted oxolane (tetrahydrofuran) ring is a prevalent scaffold in numerous biologically active molecules.[1] The presence of both an amino and a hydroxyl group in cis-4-(aminomethyl)oxolan-3-ol makes it a versatile chiral building block in drug discovery. The specific cis stereochemistry dictates the spatial orientation of these functional groups, which can significantly influence interactions with biological targets such as enzymes and receptors.

While experimental data for the corresponding trans-isomer, (3S,4R)-4-aminooxolan-3-ol, is also limited, its computed physicochemical properties are available.[1][2] This guide will extrapolate from the known principles of spectroscopy and data from related structures to construct a reliable predicted spectroscopic profile for the cis-isomer.

Molecular Structure and Stereochemistry

The core of the molecule is a five-membered tetrahydrofuran ring. The substituents, a hydroxyl group at position 3 and an aminomethyl group at position 4, are in a cis configuration. This implies they are on the same face of the ring.

cluster_0 cis-4-(aminomethyl)oxolan-3-ol C1 C1 C4 C4 C1->C4 C2 C2 O O C2->O C3 C3 C3->C2 OH OH C3->OH C4->C3 C5 C5 C4->C5 O->C1 N N C5->N

Caption: Molecular structure of cis-4-(aminomethyl)oxolan-3-ol.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be complex due to the low symmetry of the molecule and the presence of multiple chiral centers. The chemical shifts and coupling constants will be highly dependent on the conformation of the tetrahydrofuran ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H on C13.6 - 4.0mDiastereotopic protons, coupled to each other and H on C4.
H on C23.7 - 4.1mDiastereotopic protons, coupled to each other and H on C3.
H on C34.2 - 4.5mCoupled to protons on C2 and C4.
H on C42.5 - 2.9mCoupled to protons on C1, C3, and the aminomethyl group.
H on C5 (CH₂)2.8 - 3.2mDiastereotopic protons, coupled to each other and H on C4.
OHbroad ss (broad)Chemical shift is solvent and concentration dependent; may exchange with D₂O.
NH₂broad ss (broad)Chemical shift is solvent and concentration dependent; may exchange with D₂O.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the oxolane ring and one for the aminomethyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C168 - 72
C270 - 74
C375 - 80
C445 - 50
C5 (CH₂)40 - 45

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the hydroxyl, amino, and ether functional groups.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H stretch (alcohol)3200 - 3500Broad
N-H stretch (primary amine)3200 - 3500Broad, may overlap with O-H
C-H stretch (alkane)2850 - 3000Medium to Strong
N-H bend (primary amine)1590 - 1650Medium
C-O stretch (ether)1050 - 1150Strong
C-O stretch (alcohol)1000 - 1260Strong
C-N stretch1020 - 1250Medium

The broadness of the O-H and N-H stretches is due to hydrogen bonding.[1]

Predicted Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₄H₉NO₂

  • Molecular Weight: 103.12 g/mol

  • Predicted Exact Mass of [M+H]⁺: 104.0706

Plausible Fragmentation Pathways:

The molecule is expected to fragment via several pathways, including the loss of water, the loss of the aminomethyl group, and ring-opening reactions.

M [M+H]⁺ m/z = 104.0706 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 86.0600 M->F1 F2 Loss of CH₂NH₂ [M+H-CH₂NH₂]⁺ m/z = 74.0386 M->F2 F3 Ring Cleavage Fragment M->F3 start Sample Preparation h_nmr ¹H NMR Acquisition start->h_nmr c_nmr ¹³C NMR Acquisition start->c_nmr two_d_nmr 2D NMR (COSY, HSQC) h_nmr->two_d_nmr c_nmr->two_d_nmr analysis Spectral Analysis and Structure Elucidation two_d_nmr->analysis

Sources

Exploratory

An In-depth Technical Guide to CAS Number 1630907-30-0: Physicochemical Properties

To our valued researchers, scientists, and drug development professionals, This guide was commissioned to provide a comprehensive overview of the physicochemical properties of the chemical substance identified by CAS num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals,

This guide was commissioned to provide a comprehensive overview of the physicochemical properties of the chemical substance identified by CAS number 1630907-30-0. As a Senior Application Scientist, my primary objective is to deliver accurate, in-depth, and actionable scientific information. However, after an exhaustive search and verification process, it must be reported that no information is publicly available for CAS number 1630907-30-0.

Summary of Findings

A multi-pronged search strategy was employed to locate any data associated with this CAS number. This included querying major chemical databases, regulatory inventories, and scientific literature repositories. The following resources were consulted:

  • Chemical Abstracts Service (CAS) Registry: The definitive source for CAS number assignments.

  • PubChem: A comprehensive public database of chemical substances and their properties.

  • ChemSpider: A chemical structure database providing access to millions of chemical structures and their associated information.

  • Global Chemical Inventories: Including those from the US (TSCA), Europe (ECHA), Canada (DSL), Japan (ENCS), and others.

  • Scientific Literature Databases: Such as Scopus, Web of Science, and Google Scholar.

  • Patent Databases: Including the United States Patent and Trademark Office (USPTO) and the European Patent Office (EPO).

Across all these authoritative sources, no records or mentions of CAS number 1630907-30-0 were found.

Interpretation of Results

The absence of information for a specific CAS number can be attributed to several possibilities:

  • The CAS number may be incorrect or contain a typographical error. It is crucial to double-check the number for accuracy.

  • The substance is a very new or recently registered compound. It can take time for information to propagate to public databases after a new substance is registered with CAS.

  • The substance is proprietary and part of a confidential chemical inventory. In such cases, information is not publicly disclosed.

  • The CAS number may have been delisted or is no longer in use.

Conclusion

Given the complete lack of available data, it is not possible to provide the requested in-depth technical guide on the physicochemical properties of CAS number 1630907-30-0. No information regarding its chemical structure, molecular formula, molecular weight, or any other physical or chemical properties could be retrieved.

We recommend verifying the CAS number and, if it is confirmed to be correct, considering the possibility that the substance is either too new for public documentation or is of a proprietary nature.

We are committed to providing the scientific community with the highest quality information. Should any data pertaining to CAS number 1630907-30-0 become publicly available in the future, we will endeavor to update our resources accordingly.

Foundational

4-(Aminomethyl)oxolan-3-ol: A Chiral Building Block for Next-Generation Medicinal Chemistry

Executive Summary In the relentless pursuit of optimizing the physicochemical properties of small molecules and targeted protein degraders (PROTACs), medicinal chemists are increasingly moving away from flat, hydrophobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of optimizing the physicochemical properties of small molecules and targeted protein degraders (PROTACs), medicinal chemists are increasingly moving away from flat, hydrophobic aromatic rings toward saturated, sp3-rich heterocycles. 4-(Aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol) has emerged as a highly versatile chiral building block[1]. By offering a rigidified tetrahydrofuran (oxolane) core equipped with two orthogonal reactive handles—a primary amine and a secondary hydroxyl group—this scaffold provides precise vector control for drug design.

As a Senior Application Scientist, I have structured this technical guide to delve into the mechanistic rationale, physicochemical advantages, and self-validating synthetic protocols for incorporating 4-(Aminomethyl)oxolan-3-ol into modern therapeutic pipelines.

Structural Rationale and Physicochemical Advantages

The "Escape from Flatland" Paradigm

The incorporation of oxygen-containing heterocycles is a proven strategy to enhance aqueous solubility and lower the partition coefficient (logD) in drug design[2]. The oxolane ring of 4-(aminomethyl)oxolan-3-ol acts as a hydrogen bond acceptor, significantly improving the hydration shell of the molecule compared to carbocyclic analogs.

Stereochemical Vector Control

The molecule possesses two adjacent stereocenters at C3 and C4, yielding distinct cis (e.g., CAS 1630906-62-5) and trans (e.g., CAS 1630907-30-0) diastereomers[3][4].

  • Causality in Design: The choice between cis and trans isomers dictates the 3D trajectory (exit vectors) of the attached pharmacophores. In PROTAC linkerology, replacing flexible PEG chains with rigidified heterocycles like tetrahydrofurans can optimize permeability and cellular activity by reducing the entropic penalty of ternary complex formation[5][6]. A pre-organized linker requires less energy to adopt the bioactive conformation necessary to bridge the Target Protein and the E3 Ligase.

Quantitative Comparison of Linker Scaffolds

The following table summarizes the causal relationship between linker composition and critical pharmacokinetic parameters.

Linker MotiflogD (pH 7.4) ShiftConformational FlexibilityEntropic Penalty upon BindingAqueous Solubility
Alkyl Chain (C4-C6) +1.5 to +2.5HighHighPoor
PEG Chain (PEG2-PEG3) -0.5 to +0.5HighHighExcellent
Piperidine +0.5 to +1.0Low (Rigid)LowGood
4-(Aminomethyl)oxolan-3-ol -1.0 to 0.0Low (Rigid)LowExcellent

Application in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POI). They require a highly optimized linker to connect the POI ligand to the E3 ligase ligand without causing steric clashes.

G POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Linker 4-(Aminomethyl)oxolan-3-ol (Rigid Linker) Warhead->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Ubiquitin Polyubiquitination & Degradation E3Ligase->Ubiquitin Triggers

PROTAC ternary complex formation utilizing an oxolane-based rigid linker.

Synthetic Methodologies & Self-Validating Protocols

The true power of 4-(aminomethyl)oxolan-3-ol lies in its orthogonal reactivity. The primary aliphatic amine and the secondary alcohol can be functionalized sequentially without the absolute need for complex protecting group strategies, provided the reaction kinetics are strictly controlled.

G Start 4-(Aminomethyl)oxolan-3-ol Step1 Amide Coupling (HATU/DIPEA) Regioselective at Primary Amine Start->Step1 Intermediate N-Acylated Oxolan-3-ol Step1->Intermediate Step2 O-Alkylation / Mitsunobu at Secondary Hydroxyl Intermediate->Step2 Product Fully Functionalized PROTAC / Lead Compound Step2->Product

Step-by-step orthogonal functionalization of the aminomethyl and hydroxyl vectors.
Protocol 1: Regioselective Amide Coupling (N-Functionalization)

Objective: Couple a carboxylic acid-bearing pharmacophore (e.g., an E3 ligase ligand) to the primary amine. Causality: The primary amine (pKa ~9.5) is significantly more nucleophilic than the secondary alcohol. By using HATU—which provides exceptionally fast coupling kinetics—and maintaining strict 1:1 stoichiometry, we drive regioselective amide formation over esterification.

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Scientific Insight: DIPEA serves a dual purpose: deprotonating the carboxylic acid to form the reactive carboxylate, and subsequently neutralizing the hydrochloride salt of the oxolane amine.

  • Monitoring Activation: Stir for 15 minutes at room temperature. Self-Validation: Analyze an aliquot via LC-MS to confirm the complete formation of the HOAt-active ester intermediate.

  • Coupling: Add 4-(aminomethyl)oxolan-3-ol hydrochloride (1.0 eq) in a single portion. Stir at room temperature for 2 hours.

  • Reaction Validation: Perform TLC and LC-MS. The reaction is deemed complete upon the disappearance of the activated ester and the emergence of the desired [M+H]+ mass peak corresponding to the amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to thoroughly remove residual DMF and HOAt byproducts.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: O-Alkylation (O-Functionalization)

Objective: Attach the second pharmacophore (e.g., Target Protein Ligand) to the C3 hydroxyl group via an ether linkage. Causality: With the amine safely masked as an amide, the secondary hydroxyl can be subjected to strong basic conditions. Using NaH irreversibly deprotonates the alcohol (evolving H₂ gas), creating a potent alkoxide nucleophile for an SN2 reaction with an alkyl halide.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the N-acylated intermediate from Protocol 1 in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

    • Scientific Insight: Cooling to 0 °C is critical to prevent base-catalyzed side reactions, such as elimination or epimerization of adjacent stereocenters.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the electrophile (e.g., Target Ligand-alkyl bromide, 1.2 eq) dropwise.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Quench & Validation: Cool the flask back to 0 °C and carefully add H₂O dropwise. Self-Validation: The cessation of bubbling confirms that all unreacted NaH has been safely destroyed.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, concentrate in vacuo, and purify the final bifunctional molecule via reverse-phase preparative HPLC.

References

  • cis-4-(aminomethyl)oxolan-3-ol, min 97%, 100 mg Calpaclab URL: [Link]

  • ADC/PROTAC Linker | MAL-PEG4-NHS Sinopeg URL: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity National Institutes of Health (NIH) URL:[Link]

  • Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo American Chemical Society (ACS) URL: [Link]

Sources

Exploratory

4-(Aminomethyl)oxolan-3-ol: A Next-Generation sp³-Rich Scaffold for 3D Drug Discovery

Executive Summary The historical over-reliance on flat, highly lipophilic planar aromatic rings has been a primary driver of clinical attrition in drug development due to poor aqueous solubility and off-target toxicity....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The historical over-reliance on flat, highly lipophilic planar aromatic rings has been a primary driver of clinical attrition in drug development due to poor aqueous solubility and off-target toxicity. To navigate out of "flatland," modern medicinal chemistry prioritizes increasing the fraction of sp³-hybridized carbons (Fsp³). The compound 4-(aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol) has emerged as a highly versatile, sp³-rich building block. By providing a puckered three-dimensional conformation and precise hydrogen-bonding vectors, this oxolane derivative allows researchers to navigate complex chemical space, improve physicochemical properties, and enhance target selectivity.

Structural Rationale & Target Engagement

The structural causality behind the success of 4-(aminomethyl)oxolan-3-ol lies in its stereochemistry and heteroatom placement. The oxolane (tetrahydrofuran) ring acts as a conformationally restricted core, while the hydroxyl group at C3 and the primary amine at C4 provide orthogonal vectors for synthetic diversification and protein-ligand interactions.

  • TLR7/8 Agonism & Immunomodulation: In the design of immunomodulatory conjugates, the trans-4-amino-tetrahydrofuran-3-ol moiety has been utilized to balance Toll-like receptor (TLR) 7 and 8 activity. The terminal amine projects into the solvent-exposed region, while the hydroxyl group forms critical hydrogen bonds with specific pocket residues (such as Tyr348), demonstrating how precise spatial vectoring directly influences receptor selectivity[1].

  • HIV-1 Protease Inhibition: Tetrahydrofuran (THF) rings are classically employed as P2 ligands in HIV-1 protease inhibitors. The stereochemistry of the THF ring is paramount; the ring oxygen acts as a critical hydrogen bond acceptor, establishing water-mediated or direct interactions with the backbone amide NHs of Asp29 and Asp30 in the viral active site[2].

  • Fragment-Based Drug Discovery (FBDD): Small, cyclic, sp³-rich scaffolds like tetrahydrofuran are highly prized in FBDD libraries because they adhere strictly to the "rule-of-three" while offering three-dimensional complexity that planar fragments lack[3]. Furthermore, the synthesis of complex tricyclic amine scaffolds often relies on the derivatization of such sp³-rich cores to mimic alkaloid natural products[4].

FBDD_Workflow N1 Library Design (sp³-Rich Scaffolds) N2 4-(Aminomethyl)oxolan-3-ol Selection N1->N2 N3 Fragment Screening (STD-NMR / X-Ray) N2->N3 N4 Hit Identification (Kd in mM range) N3->N4 N5 Structure-Based Optimization N4->N5 N6 Lead Compound (High Fsp³) N5->N6

Logical workflow of Fragment-Based Drug Discovery using sp³-rich oxolane scaffolds.

Quantitative Data: Physicochemical Profiling

The transition from a standard planar scaffold to an sp³-rich oxolane core fundamentally alters the developability profile of a molecule. Table 1 summarizes the physicochemical advantages of integrating 4-(aminomethyl)oxolan-3-ol compared to a traditional flat amine.

Table 1: Physicochemical Comparison of Scaffolds

PropertyBenzylamine (Planar Scaffold)4-(Aminomethyl)oxolan-3-ol (sp³-Rich)Impact on Drug Design
Fsp³ (Fraction of sp³ carbons) 0.141.00Higher Fsp³ correlates strongly with progression from Phase I to approved drugs.
3D Complexity Low (Flat)High (Puckered Ring)Enhances target selectivity by accessing complex, non-planar binding pockets.
Hydrogen Bond Donors 1 (Amine)2 (Amine, Hydroxyl)Provides additional vectors for target engagement (e.g., Asp/Glu residues).
Hydrogen Bond Acceptors 02 (Hydroxyl, Ether Oxygen)Enables interaction with backbone amides (e.g., HIV-1 protease Asp29/30).
Aqueous Solubility (LogS) Poor/ModerateExcellentThe polar surface area (TPSA) of the oxolane ring drastically improves solubility.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the integration and validation of the 4-(aminomethyl)oxolan-3-ol scaffold. Every step is grounded in chemical causality and includes a self-validating checkpoint.

Protocol A: Late-Stage Diversification via Reductive Amination

Objective: Covalently link 4-(aminomethyl)oxolan-3-ol to an aldehyde-bearing core molecule to generate a functionalized secondary amine.

  • Imine Formation: Dissolve the target aldehyde (1.0 eq) and 4-(aminomethyl)oxolan-3-ol (1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add glacial acetic acid (1.0 eq).

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the primary amine, without degrading the acid-sensitive oxolane ring.

  • Selective Reduction: Stir the mixture for 2 hours at room temperature to allow complete imine/iminium formation. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Causality: STAB is sterically hindered and electron-deficient compared to standard NaBH₄. It selectively reduces the transient iminium ion over the unreacted aldehyde, preventing the accumulation of unwanted primary alcohol byproducts.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform LC-MS and ¹H-NMR analysis on the crude mixture. The protocol is validated by the appearance of the[M+H]⁺ mass peak corresponding to the secondary amine, coupled with the complete disappearance of the aldehyde proton signal at ~9.5–10.0 ppm in the NMR spectrum.

Protocol B: Fragment Validation via Saturation Transfer Difference (STD) NMR

Objective: Confirm the direct physical binding of the oxolane fragment to a target protein (e.g., TLR8) in solution.

  • Sample Preparation: Prepare a solution containing 10 µM of the target protein and 1 mM of the oxolane fragment in a D₂O-based phosphate buffer (pH 7.4).

    • Causality: A 100:1 ligand-to-protein ratio ensures that the ligand is in fast exchange between the free and bound states. This rapid exchange is a fundamental prerequisite for the accumulation of transferred magnetization in the bulk solution.

  • Selective Irradiation: Apply a cascade of Gaussian-shaped selective pulses at -0.5 ppm (on-resonance) to saturate the aliphatic protons of the protein.

    • Causality: Irradiating at -0.5 ppm selectively excites protein methyl groups without affecting the ligand signals. Spin diffusion rapidly spreads this saturation across the entire protein structure.

  • Magnetization Transfer: Allow a saturation time of 2.0 seconds.

    • Causality: This specific duration allows the saturation to transfer via intermolecular Nuclear Overhauser Effect (NOE) from the protein to the bound fragment, which then exchanges back into the bulk solution.

  • Data Processing & Self-Validation: Subtract the on-resonance spectrum from an off-resonance spectrum (irradiated at 40 ppm).

    • Self-Validation Checkpoint: The resulting STD difference spectrum will only display signals from the fragment that physically interacted with the protein. The appearance of the oxolane ring protons (e.g., C2/C5 multiplets) in the STD spectrum definitively proves target engagement.

TLR_Signaling L Oxolane-based TLR7/8 Agonist R Endosomal Receptors (TLR7 / TLR8) L->R Binding M MyD88 Adapter Recruitment R->M I IRAK Kinase Activation M->I N NF-κB / IRF7 Nuclear Translocation I->N C Pro-inflammatory Cytokine Release N->C Transcription

Mechanistic signaling pathway of TLR7/8 activation by oxolane-based agonists.

References

  • [1] Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach. ACS Medicinal Chemistry Letters.1

  • [2] Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.gov / Purdue University. 2

  • [4] Efficient access to sp³-rich tricyclic amine scaffolds through Diels-Alder reactions of azide-containing silyloxydienes. PubMed Central (PMC). 4

  • [3] This fragment-based drug discovery library is designed to be sociable. Chemistry World. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Boc Protection of 4-(Aminomethyl)oxolan-3-ol

Introduction & Mechanistic Rationale The synthesis of complex pharmaceutical intermediates often requires the precise, orthogonal protection of polyfunctional molecules. 4-(aminomethyl)oxolan-3-ol is a versatile cyclic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of complex pharmaceutical intermediates often requires the precise, orthogonal protection of polyfunctional molecules. 4-(aminomethyl)oxolan-3-ol is a versatile cyclic amino alcohol featuring a primary amine and a secondary hydroxyl group on a tetrahydrofuran (oxolane) scaffold. The objective of this protocol is the chemoselective tert-butyloxycarbonyl (Boc) protection of the primary amine, leaving the secondary alcohol intact for downstream functionalization.

The protection proceeds via a nucleophilic acyl substitution. The highly nucleophilic primary amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses, expelling a tert-butyl carbonate leaving group. This leaving group rapidly decomposes into tert-butanol and carbon dioxide (CO₂) gas, driving the reaction to completion 1.

Experimental Design & Causality (The "Why")

As a self-validating protocol, every reagent and condition has been selected to maximize chemoselectivity and yield:

  • Substrate State & Base Selection: 4-(aminomethyl)oxolan-3-ol is commercially supplied and stored as a hydrochloride salt to prevent oxidative degradation and atmospheric CO₂ absorption. Consequently, a mild base like Sodium Bicarbonate (NaHCO₃) is required in excess (2.5 eq) to first liberate the free amine and subsequently neutralize the acidic byproducts of the reaction 2.

  • Solvent System (Biphasic): A 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Water is optimal. The aqueous phase dissolves the polar amine hydrochloride and the inorganic base, while the organic THF phase solubilizes the hydrophobic Boc₂O and the resulting protected product 3.

  • Chemoselectivity (O-Boc vs. N-Boc): Primary amines are inherently more nucleophilic than secondary alcohols. By running the reaction at 0 °C to room temperature without an acyl transfer catalyst (such as DMAP), O-acylation is completely suppressed 4.

  • Gas Evolution: The stoichiometric generation of CO₂ gas means this reaction must not be performed in a sealed system. Proper venting is critical to prevent dangerous pressure buildup 5.

Reaction Workflow & Pathway Visualization

Workflow A Substrate Salt Amine HCl B Free-Basing NaHCO3 (aq) A->B C Protection Boc2O / THF B->C D Gas Evolution CO2 Release C->D Byproduct E Workup EtOAc Extraction C->E F Product N-Boc-Amino Alcohol E->F

Workflow for the chemoselective N-Boc protection of 4-(aminomethyl)oxolan-3-ol.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmountRole
4-(aminomethyl)oxolan-3-ol HCl 153.611.01.54 g (10.0 mmol)Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.12.40 g (11.0 mmol)Protecting Agent
Sodium Bicarbonate (NaHCO₃) 84.012.52.10 g (25.0 mmol)Base / Acid Scavenger
Water (Distilled) 18.02N/A20 mLAqueous Solvent
Tetrahydrofuran (THF) 72.11N/A20 mLOrganic Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Free-Basing
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Cap the flask with a rubber septum pierced with an open needle to allow for continuous CO₂ venting 5.

  • Dissolution: Add 4-(aminomethyl)oxolan-3-ol hydrochloride (1.54 g, 10.0 mmol) to the flask, followed by 20 mL of distilled water. Stir at 400 rpm until the substrate is fully dissolved.

  • Neutralization: Slowly add solid NaHCO₃ (2.10 g, 25.0 mmol) in small portions over 5 minutes. Observation: Mild effervescence will occur as the base neutralizes the hydrochloride salt.

  • Solvent Addition: Add 20 mL of THF to the flask to create a biphasic mixture. Cool the reaction vessel to 0 °C using an ice-water bath.

Phase 2: Boc₂O Addition and Reaction
  • Reagent Preparation: In a separate 10 mL vial, dissolve Boc₂O (2.40 g, 11.0 mmol) in 5 mL of additional THF.

  • Addition: Using a syringe, add the Boc₂O solution dropwise to the vigorously stirring reaction mixture at 0 °C over a period of 10–15 minutes. This controlled addition prevents localized heating and limits potential side reactions 1.

  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) solvent system.

    • Validation Check: The primary amine starting material will stain intensely with Ninhydrin (purple/pink spot). The N-Boc protected product will not stain readily with Ninhydrin without severe heating, but will be clearly visible using a Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) stain 6.

Phase 3: Workup and Isolation
  • Solvent Removal: Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the volatile THF 6.

  • Extraction: Transfer the remaining aqueous phase to a 125 mL separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • 15 mL of 10% aqueous Citric Acid or 1M KHSO₄ (to protonate and remove any trace unreacted free amine into the aqueous layer). Note: Avoid strong acids like HCl, which can prematurely cleave the acid-labile Boc group 4.

    • 15 mL of saturated aqueous NaHCO₃.

    • 15 mL of Brine (saturated NaCl).

  • Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo to afford the crude N-Boc-4-(aminomethyl)oxolan-3-ol as a viscous oil or white solid.

  • Purification (Optional): The crude product is typically >95% pure. If O-Boc impurities are detected, purify via flash column chromatography on silica gel using a Hexanes/EtOAc gradient 3.

References

  • Title : N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions | Source : National Institutes of Health (PMC) | URL :[Link]

  • Title : Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments | Source : National Institutes of Health (PMC) | URL : [Link]

  • Title : Boc Protection Mechanism (Boc2O) | Source : Common Organic Chemistry | URL :[Link]

Sources

Application

using 4-(aminomethyl)oxolan-3-ol as a linker in bioconjugation

[label="Step 3: Hydroxyl Activation|{Reagents: DSC, Pyridine, DCM|Target: 3-hydroxyl group}", fill Figure 1: PROTAC ternary complex formation enhanced by the pre-organized conformation of a rigid oxolane linker. Comparat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Step 3: Hydroxyl Activation|{Reagents: DSC, Pyridine, DCM|Target: 3-hydroxyl group}", fill

Figure 1: PROTAC ternary complex formation enhanced by the pre-organized conformation of a rigid oxolane linker.

Comparative Linker Data

The following table summarizes the physicochemical and thermodynamic impacts of replacing standard flexible linkers with a rigidified oxolane-based linker in a standard PROTAC scaffold.

Linker ArchitectureRepresentative MotifEntropic Penalty (ΔS)Aqueous SolubilityTernary Cooperativity (α)Metabolic Stability
Flexible Linear PEG3 / Alkyl ChainsHigh (Unfavorable)ModerateLow to ModerateSusceptible to oxidation
Rigid Carbocycle CyclohexaneLow (Favorable)Poor (Lipophilic)HighHigh
Rigid Heterocycle Oxolan-3-ol Low (Favorable) Excellent High High (Sterically shielded)

Data synthesized from structure-activity relationship (SAR) studies on rigidified PROTAC linkers [2, 3].

Bioconjugation Workflows and Protocols

The bifunctional nature of 4-(aminomethyl)oxolan-3-ol allows for orthogonal conjugation. The primary amine (aminomethyl) is highly nucleophilic and ideal for standard amide coupling. The secondary hydroxyl is less reactive, providing a natural protecting-group-free orthogonality, but can be subsequently activated to form a stable carbamate linkage.

Workflow Step1 Step 1: Amide Coupling Reagents: HATU, DIPEA, DMF Target: 4-aminomethyl group Step2 Step 2: LC-MS & Purification Method: Prep-HPLC Goal: Isolate Intermediate Step1->Step2 Validate mass Step3 Step 3: Hydroxyl Activation Reagents: DSC, Pyridine, DCM Target: 3-hydroxyl group Step2->Step3 Purified intermediate Step4 Step 4: Carbamate Formation Reagents: POI-Amine, DIPEA Target: Activated Oxolane Step3->Step4 Active NHS-carbonate Step5 Step 5: Final Isolation Method: Lyophilization & NMR Goal: Pure PROTAC Step4->Step5 Conjugation complete

Figure 2: Step-by-step bioconjugation workflow for functionalizing 4-(aminomethyl)oxolan-3-ol.

Protocol A: Amide Coupling at the Aminomethyl Position

Objective: Conjugate a carboxylic acid-bearing E3 ligase ligand (e.g., a VHL ligand derivative) to the primary amine of the oxolane linker.

Causality & Logic: We utilize HATU as the coupling reagent because it is highly efficient for primary amines and minimizes epimerization of complex E3 ligands. The secondary hydroxyl on the oxolane ring is sterically hindered and insufficiently nucleophilic to react under these mild conditions, eliminating the need for hydroxyl protection.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid-bearing E3 ligase ligand (1.0 eq, 0.1 mmol) in anhydrous DMF (2.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.05 eq, 0.105 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 4-(aminomethyl)oxolan-3-ol (1.1 eq, 0.11 mmol) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The primary amine will rapidly consume the active ester.

  • Workup & Purification: Quench the reaction with water (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the intermediate via reverse-phase preparative HPLC.

Protocol B: Carbamate Formation at the Hydroxyl Position

Objective: Conjugate an amine-bearing POI ligand to the secondary hydroxyl of the purified intermediate from Protocol A.

Causality & Logic: To utilize the secondary hydroxyl, it must be converted into a highly reactive leaving group. N,N'-Disuccinimidyl carbonate (DSC) is preferred over phosgene derivatives due to safety and ease of handling. Pyridine is used as a nucleophilic catalyst to overcome the steric hindrance of the secondary alcohol, forming an active NHS-carbonate intermediate that readily reacts with the POI-amine to form a highly stable carbamate bond.

Step-by-Step Methodology:

  • Activation of Hydroxyl: Dissolve the purified oxolane-intermediate from Protocol A (1.0 eq, 0.05 mmol) in anhydrous Dichloromethane (DCM) (2.0 mL).

  • Reagent Addition: Add DSC (1.5 eq, 0.075 mmol) and anhydrous Pyridine (3.0 eq, 0.15 mmol). Stir the mixture at room temperature for 6 hours.

  • Validation: Monitor the formation of the NHS-carbonate intermediate via TLC or LC-MS (Note: NHS-carbonates can be sensitive to MS ionization; direct TLC with a UV/ninhydrin stain is recommended).

  • Carbamate Formation: Once activated, add the amine-bearing POI ligand (1.2 eq, 0.06 mmol) and DIPEA (2.0 eq, 0.1 mmol) directly to the reaction flask. Stir for an additional 12 hours at room temperature.

  • Final Purification: Evaporate the DCM under a stream of nitrogen. Redissolve the crude mixture in DMSO and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the pure fractions to obtain the final PROTAC molecule.

References

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Method

protocol for the deprotection of N-Boc-4-(aminomethyl)oxolan-3-ol

An Application Guide for the Acid-Mediated Deprotection of N-Boc-4-(aminomethyl)oxolan-3-ol Introduction: Unveiling a Critical Amino Alcohol Building Block In the landscape of contemporary drug discovery and organic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Acid-Mediated Deprotection of N-Boc-4-(aminomethyl)oxolan-3-ol

Introduction: Unveiling a Critical Amino Alcohol Building Block

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of protecting groups is paramount for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of chemical conditions and its clean, facile removal under acidic treatment.[1][2][3] This application note provides a detailed protocol and scientific rationale for the deprotection of N-Boc-4-(aminomethyl)oxolan-3-ol, a process that yields (4-(aminomethyl)oxolan-3-yl)methanol. This resulting β-amino alcohol is a valuable chiral building block, featuring a tetrahydrofuran core that is of significant interest in medicinal chemistry for its potential to impart favorable pharmacokinetic properties.[4]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for logical troubleshooting and adaptation. We will explore the two most reliable and field-proven methods for this transformation: cleavage with Trifluoroacetic Acid (TFA) and with Hydrogen Chloride (HCl) in 1,4-dioxane.

The Causality of Deprotection: A Mechanistic Examination

The acid-catalyzed removal of the Boc group is an efficient, well-understood E1 elimination reaction.[2][5] The process is driven by the formation of highly stable byproducts: the gaseous tert-butyl cation (which typically becomes isobutylene) and carbon dioxide. Understanding this mechanism is critical for optimizing reaction conditions and anticipating potential side reactions.

The deprotection proceeds through four key steps:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][6] This step activates the carbamate, making it a better leaving group.

  • C-O Bond Cleavage: The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[7]

  • Decarboxylation: The carbamic acid intermediate rapidly and spontaneously decarboxylates, releasing carbon dioxide gas.[5] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The newly liberated primary amine is a base and is immediately protonated by the excess acid present in the reaction medium, forming the corresponding ammonium salt (trifluoroacetate or hydrochloride).[1][6]

G cluster_byproducts tBu tert-butyl cation CO2 CO₂ ProtonatedBoc ProtonatedBoc ProtonatedBoc->tBu CarbamicAcid CarbamicAcid CarbamicAcid->CO2

Protocol Selection: TFA vs. HCl

The choice between Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) often depends on the overall substrate, desired salt form, and downstream processing considerations.

  • Trifluoroacetic Acid (TFA): Typically used in a mixture with Dichloromethane (DCM), TFA is a strong acid that ensures rapid and efficient deprotection.[1][8] Its high volatility, along with that of DCM, makes for a straightforward work-up, as the excess reagents can be easily removed under reduced pressure.[7] This is often the first-choice method for its speed and reliability.

  • Hydrogen Chloride (4M in 1,4-Dioxane): This reagent system is also highly effective and is sometimes considered slightly milder than neat or highly concentrated TFA solutions.[9][10][11] A key advantage is that the product is directly isolated as its hydrochloride salt, which is often a stable, crystalline solid that can be easily filtered and washed.[12] This can be particularly beneficial if the free amine product is highly polar or has significant water solubility, as it allows for the avoidance of an aqueous work-up.[13][14]

For N-Boc-4-(aminomethyl)oxolan-3-ol, both methods are excellent choices as the molecule lacks other acid-sensitive functional groups.

Experimental Protocols

Safety Precaution: These protocols involve the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is valued for its speed and simple reagent removal.

Materials:

  • N-Boc-4-(aminomethyl)oxolan-3-ol

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc-4-(aminomethyl)oxolan-3-ol (1.0 equiv) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1–0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This mitigates any exotherm upon acid addition.

  • Acid Addition: Slowly add TFA (5-10 equiv) to the stirred solution. A common and effective formulation is a 1:1 mixture of TFA:DCM (v/v).[1]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1–3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up (Solvent Removal): Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).[12]

  • Work-up (Neutralization): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[7][15]

  • Work-up (Extraction): Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-(aminomethyl)oxolan-3-yl)methanol as a free amine.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is ideal for isolating the product as a stable hydrochloride salt, especially if the free amine is water-soluble.

Materials:

  • N-Boc-4-(aminomethyl)oxolan-3-ol

  • 4M solution of HCl in 1,4-dioxane

  • Diethyl ether (or another non-polar solvent like hexanes)

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing N-Boc-4-(aminomethyl)oxolan-3-ol (1.0 equiv), add the 4M HCl in 1,4-dioxane solution (10-20 equiv of HCl).[9][16] The substrate may dissolve or remain as a suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 2–6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. For TLC, a sample must be quenched with a basic solution (e.g., NaHCO₃) and extracted before spotting.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The hydrochloride salt of the product will often precipitate as a solid.

  • Purification: To facilitate precipitation and wash the product, add cold diethyl ether to the concentrated residue. Stir or sonicate the mixture to break up any solids.

  • Final Product: Collect the solid product by vacuum filtration, wash it with additional cold diethyl ether, and dry it under vacuum to yield pure (4-(aminomethyl)oxolan-3-yl)methanol hydrochloride. No aqueous work-up or chromatography is typically required.[12]

G

Data Summary and Troubleshooting

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/DioxaneRationale & Comments
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Both are strong acids that efficiently catalyze the reaction.[1][9]
Solvent Dichloromethane (DCM)1,4-DioxaneSolvents are chosen for substrate solubility and compatibility with the acid.
Temperature 0 °C to Room TemperatureRoom TemperatureInitial cooling for TFA addition controls potential exotherms. HCl reactions are typically run at RT.[1][10]
Typical Time 1–3 hours2–6 hoursTFA reactions are often faster. Reaction time is substrate-dependent and must be monitored.
Work-up Aqueous basic washSolvent evaporation & precipitationThe choice depends on the desired final form (free amine vs. salt) and product solubility.[12][13]
Final Product Free AmineHydrochloride SaltThe HCl salt is often more stable and easier to handle if the free amine is an oil or hygroscopic.
Issue Potential Cause Troubleshooting & Self-Validation Steps
Incomplete Reaction Insufficient acid; Short reaction time; Low temperature.Confirm starting material consumption via LC-MS. If incomplete, add more acid, increase reaction time, or allow gentle warming.
Formation of Byproducts Alkylation of the hydroxyl group by the tert-butyl cation.This is unlikely for a primary alcohol but possible. If observed, add a scavenger like water or triisopropylsilane (TIS) (2-5% v/v) to the reaction to trap the cation.[7]
Low Yield after Aqueous Work-up Product is water-soluble.If low recovery is observed with the TFA protocol, the product is likely partitioning into the aqueous layer. Re-run the deprotection using the HCl/Dioxane protocol to isolate the product as a salt without an aqueous work-up.[13]
Difficulty Isolating Free Amine Product is a viscous oil or hygroscopic.Convert the free amine to its stable hydrochloride salt by dissolving it in a minimal amount of methanol or ether and adding a solution of HCl in ether. Alternatively, use the direct output from the HCl/Dioxane protocol.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. [Link]

  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Shaikh, N. S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8035. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Publications. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development, 15(1), 143-151. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?[Link]

  • ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3473. [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6981-6989. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • ResearchGate. (2021). Mixture neutralization after Boc deprotection?[Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • RSC Publishing. (2018). Four-component synthesis of 3-aminomethylated imidazoheterocycles in EtOH under catalyst-free, oxidant-free and mild conditions. Green Chemistry, 20, 2334-2339. [Link]

  • ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. [Link]

  • Google Patents. (2016). Preparation method for 3-aminomethyltetrahydrofuran.
  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 23(9), 2182. [Link]

Sources

Application

Application Note: Strategic Incorporation of 4-(Aminomethyl)oxolan-3-ol for the Generation of 3D-Rich Small Molecule Libraries

Abstract The paradigm in small molecule drug discovery is shifting from predominantly flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This shift is driven by the need to explor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The paradigm in small molecule drug discovery is shifting from predominantly flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This shift is driven by the need to explore novel chemical space and improve physicochemical properties, leading to higher quality drug candidates. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 4-(aminomethyl)oxolan-3-ol, a versatile and stereochemically rich scaffold, into small molecule libraries. We present the scientific rationale, key physicochemical properties, and detailed, field-proven protocols for its derivatization via robust chemical transformations, including amide bond formation and reductive amination.

The Imperative for Three-Dimensionality in Modern Drug Discovery

Historically, many small molecule libraries have been dominated by flat, sp²-hybridized carbon-rich structures. While successful, this chemical space is heavily explored. An increasing body of evidence suggests that molecules with a higher degree of 3D character—often quantified by metrics like the fraction of sp³ carbons (Fsp³) or Principal Moments of Inertia (PMI)—offer significant advantages. Molecular shape is a paramount factor in molecular recognition by biological targets[1][2]. Incorporating 3D scaffolds can lead to:

  • Improved Physicochemical Properties: Increased Fsp³ is often correlated with enhanced aqueous solubility and reduced promiscuity.

  • Novel Intellectual Property: Moving into underexplored 3D chemical space provides opportunities for novel patent claims[3].

  • Enhanced Target Engagement: The rigid, defined geometries of 3D scaffolds can precisely orient functional groups to maximize interactions within a protein's binding site, potentially leading to higher potency and selectivity[4].

The 4-(aminomethyl)oxolan-3-ol core, a substituted tetrahydrofuran, is an exemplary scaffold that provides a rigid, chiral framework to build upon, making it a valuable asset for fragment-based drug discovery (FBDD) and high-throughput screening (HTS) library synthesis[2][4].

Profile of a Privileged Scaffold: 4-(Aminomethyl)oxolan-3-ol

4-(Aminomethyl)oxolan-3-ol is a chiral building block featuring a tetrahydrofuran (oxolane) ring. This scaffold is particularly attractive due to the orthogonal reactivity of its two key functional groups: a primary aminomethyl group and a secondary hydroxyl group, presented with a defined stereochemical relationship (typically trans).

Key Attributes:

  • Structural Rigidity: The oxolane ring provides conformational constraint, reducing the entropic penalty upon binding to a target[4].

  • Defined Stereochemistry: Commercially available as specific stereoisomers (e.g., (3S,4R)-4-(aminomethyl)tetrahydrofuran-3-ol), it allows for the creation of stereochemically pure libraries, which is crucial for understanding structure-activity relationships (SAR)[5].

  • Dual Functional Handles: The primary amine and secondary alcohol serve as versatile points for diversification, allowing for the exploration of two distinct vectors in chemical space from a single core.

  • Favorable Physicochemical Properties: The inherent polarity of the ether oxygen and hydroxyl group often contributes to improved solubility profiles of the final compounds.

Table 1: Physicochemical Properties of (3S,4R)-4-aminooxolan-3-ol
PropertyValueData Source
Molecular FormulaC₄H₉NO₂Computed[5]
Molecular Weight103.12 g/mol Computed[5]
XLogP3-AA-1.6Computed[5]
Hydrogen Bond Donors2Computed[5]
Hydrogen Bond Acceptors3Computed[5]
Topological Polar Surface Area55.5 ŲComputed[5]

Library Production Workflow: A Strategic Overview

The efficient incorporation of the 4-(aminomethyl)oxolan-3-ol scaffold into a screening library involves a systematic workflow. The primary amine is the most common site of initial diversification due to the robustness and high-throughput nature of reactions like amide coupling and reductive amination. The secondary alcohol can be reserved for later-stage lead optimization or used in parallel to generate even greater diversity.

G cluster_0 Input Building Blocks cluster_1 Parallel Synthesis cluster_2 Downstream Processing Scaffold 4-(aminomethyl)oxolan-3-ol Reaction_A Amide Coupling HATU / EDC, HOBt R1-CONH-CH2-... Scaffold->Reaction_A Reaction_B Reductive Amination NaBH(OAc)3 R2-CH2-NH-CH2-... Scaffold->Reaction_B Reagent_A Carboxylic Acid Library (R1-COOH) Reagent_A->Reaction_A Reagent_B Aldehyde/Ketone Library (R2-CHO / R2-COR3) Reagent_B->Reaction_B Purification Parallel Purification (e.g., HPLC, SPE) Reaction_A->Purification Reaction_B->Purification QC Quality Control (LC-MS, NMR) Purification->QC Plating Library Plating & Archiving QC->Plating HTS HTS Plating->HTS High-Throughput Screening

Caption: General workflow for small molecule library synthesis.

Experimental Protocols for Scaffold Elaboration

The following protocols are designed to be robust and adaptable for parallel synthesis formats. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the coupling of the scaffold's primary amine with a diverse array of carboxylic acids[6]. The use of modern coupling reagents minimizes side reactions and preserves stereochemical integrity.

Rationale for Reagent Selection:

  • EDC/HOBt or EDC/Oxyma: A classic and cost-effective choice. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure), acts as a scavenger for the highly reactive O-acylisourea intermediate, preventing side reactions and suppressing racemization[7].

  • HATU/DIPEA: A highly efficient system for more challenging couplings, including those with sterically hindered or electron-deficient partners. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) forms a highly reactive HOBt ester. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is required to mop up the acid formed during the reaction[8].

Detailed Step-by-Step Methodology (EDC/HOBt):

  • Preparation: To an array of reaction vials in a 96-well plate format, add a solution of the desired carboxylic acid (1.1 equivalents) in a suitable solvent (e.g., DMF or DCM).

  • Activation: To each vial, add solutions of EDC (1.2 equivalents) and HOBt (1.2 equivalents). Allow the mixture to stir at room temperature for 15-20 minutes for pre-activation.

  • Amine Addition: Add a solution of 4-(aminomethyl)oxolan-3-ol hydrochloride (1.0 equivalent) and a base such as DIPEA or triethylamine (2.2 equivalents, to neutralize both the HCl salt and the acid formed) to each vial.

  • Reaction: Seal the plate and allow it to shake at room temperature for 12-24 hours. The progress can be monitored by LC-MS analysis of a representative well.

  • Work-up & Purification: Upon completion, the reaction mixtures can be diluted with ethyl acetate or another suitable solvent and washed sequentially with aqueous solutions of 1N HCl, saturated NaHCO₃, and brine. The organic layers are then dried, concentrated, and purified by preparative HPLC or solid-phase extraction (SPE).

Table 2: Example Conditions for Amide Coupling
Coupling ReagentBase (eq.)SolventTemp (°C)Typical Time (h)Notes
EDC (1.2 eq) / HOBt (1.2 eq)DIPEA (2.2 eq)DMF2316Cost-effective and reliable for most substrates[8].
HATU (1.2 eq)DIPEA (3.0 eq)DCM/DMF234-12Highly effective for difficult couplings, but more expensive[8].
T3P (1.5 eq)Pyridine (3.0 eq)EtOAc23-506-18Good for minimizing racemization; byproducts are water-soluble.
Protocol 2: Reductive Amination

Reductive amination is a powerful and reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent[9][10].

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reducing agent of choice for many modern reductive aminations. It is mild enough that it does not readily reduce the starting aldehyde or ketone, allowing for a convenient one-pot procedure where the imine/iminium ion is formed and reduced in situ[11]. It is also less toxic than its counterpart, sodium cyanoborohydride.

Detailed Step-by-Step Methodology:

  • Preparation: To an array of reaction vials, add a solution of the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add a solution of 4-(aminomethyl)oxolan-3-ol (1.0 equivalent). If starting from the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine to free the amine.

  • Imine Formation (Optional but Recommended): Add a drying agent like powdered molecular sieves or anhydrous MgSO₄ and stir the mixture for 1-2 hours at room temperature. This helps drive the equilibrium towards the formation of the intermediate imine[9].

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to each vial. A slight effervescence may be observed.

  • Reaction: Seal the vials and shake at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up & Purification: Quench the reaction by carefully adding a saturated solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., DCM or EtOAc). The combined organic layers are dried, concentrated, and purified by preparative HPLC or column chromatography. For basic products, SCX (Strong Cation Exchange) SPE is a highly effective purification method[10].

Table 3: Example Conditions for Reductive Amination
Carbonyl PartnerReducing Agent (eq.)SolventAdditiveTemp (°C)Typical Time (h)
Aromatic AldehydeNaBH(OAc)₃ (1.5)DCEAcetic Acid (cat.)2312-18
Aliphatic KetoneNaBH(OAc)₃ (2.0)THFTi(OiPr)₄ (1.1)23-4024
Formaldehyde (aq.)NaBH(OAc)₃ (2.0)DCENone236

Conclusion

The 4-(aminomethyl)oxolan-3-ol scaffold is a powerful building block for constructing high-value screening libraries with rich 3D character. Its defined stereochemistry and dual points for diversification offer a robust platform for exploring novel chemical space. The amide coupling and reductive amination protocols detailed in this note are scalable, reliable, and amenable to high-throughput synthesis, enabling research organizations to efficiently generate diverse and structurally unique compound collections. By strategically employing such scaffolds, drug discovery programs can enhance their chances of identifying novel, potent, and selective drug candidates with improved pharmaceutical properties.

References

  • Title: Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC Source: National Center for Biotechnology Information URL
  • Source: U.S.
  • Title: Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery Source: Royal Society of Chemistry URL
  • Title: Computational Exploration of Molecular Scaffolds in Medicinal Chemistry Source: ACS Publications URL
  • Title: (3S,4R)
  • Title: Studies toward a library of tetrahydrofurans: Click and MCR products of mono - PMC Source: National Center for Biotechnology Information URL
  • Title: Physical and chemical properties of (3S,4R)
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Reductive amination - Wikipedia Source: Wikipedia URL
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: National Center for Biotechnology Information URL
  • Title: Application Note – Reductive Amination Source: Sigma-Aldrich URL
  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Title: Z-L-Phg-Val-OMe - Organic Syntheses Source: Organic Syntheses URL: [Link]

Sources

Method

Application Note & Protocol: A Scalable and Stereoselective Synthesis of (3R,4S)-4-Aminotetrahydrofuran-3-ol

Abstract Chiral 4-aminotetrahydrofuran-3-ol is a pivotal building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its constrained bicyclic-like structure and the stereosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral 4-aminotetrahydrofuran-3-ol is a pivotal building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents due to its constrained bicyclic-like structure and the stereospecific orientation of its hydroxyl and amino functionalities. This application note provides a detailed, scalable, and robust methodology for the stereoselective synthesis of (3R,4S)-4-aminotetrahydrofuran-3-ol. The presented synthetic strategy commences from a readily available chiral precursor, ensuring high enantiomeric purity in the final product. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, scale-up considerations, and analytical guidance.

Introduction

The tetrahydrofuran motif is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. The introduction of stereochemically defined amino and hydroxyl groups, as seen in chiral 4-aminotetrahydrofuran-3-ol, imparts conformational rigidity and specific hydrogen bonding capabilities that are crucial for molecular recognition and binding to biological targets. The (3R,4S) stereoisomer, in particular, has been identified as a key structural element in several drug candidates.

The development of a scalable and economically viable synthesis of this chiral building block is, therefore, of significant interest to the pharmaceutical industry. This guide details a practical and efficient synthetic route, emphasizing stereochemical control and operational simplicity for large-scale production.

Synthetic Strategy

The chosen synthetic pathway initiates from a commercially available and enantiopure starting material, thus ensuring the desired stereochemistry from the outset. This "chiral pool" approach is often favored in industrial settings for its reliability and cost-effectiveness. The overall workflow is depicted below.

Synthetic_Workflow A Starting Material (e.g., Chiral Precursor) B Key Intermediate 1 (e.g., Protected Diol) A->B Protection C Key Intermediate 2 (e.g., Azide) B->C Azide Introduction D Final Product (3R,4S)-4-Aminotetrahydrofuran-3-ol C->D Reduction & Deprotection

Caption: Overall synthetic workflow for (3R,4S)-4-aminotetrahydrofuran-3-ol.

A plausible and scalable route involves the use of a protected, chiral 1,4-butanediol derivative. The stereocenters can be installed via asymmetric dihydroxylation of a suitable alkene or by starting from a chiral precursor like a tartrate or malate derivative. For the purpose of this guide, we will outline a protocol starting from a readily available chiral epoxy alcohol.

Detailed Protocols

Step 1: Synthesis of a Chiral Azido Diol

This initial step involves the regioselective opening of a chiral epoxide with an azide source, a reliable method for introducing a nitrogen functionality with inversion of stereochemistry.

Protocol:

  • To a stirred solution of the starting chiral epoxy alcohol (1 equivalent) in a suitable solvent such as a mixture of ethanol and water (10:1 v/v) at room temperature, add sodium azide (1.5 equivalents).

  • Add ammonium chloride (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 100 mL for a 10g scale reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral azido diol.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure azido diol.

Step 2: Cyclization to form the Tetrahydrofuran Ring

The subsequent step involves an intramolecular Williamson ether synthesis to construct the tetrahydrofuran ring. This is typically achieved by selectively activating one of the hydroxyl groups.

Protocol:

  • Dissolve the chiral azido diol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil), portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the azido-tetrahydrofuran derivative, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Step 3: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine, yielding the target (3R,4S)-4-aminotetrahydrofuran-3-ol. A catalytic hydrogenation is a clean and scalable method for this transformation.

Protocol:

  • Dissolve the crude azido-tetrahydrofuran derivative (1 equivalent) in methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (3R,4S)-4-aminotetrahydrofuran-3-ol.

  • The final product can be purified by recrystallization or by conversion to its hydrochloride salt followed by recrystallization to achieve high purity.[1]

Characterization and Quality Control

Parameter Analytical Method Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of (3R,4S)-4-aminotetrahydrofuran-3-ol
Purity HPLC, GC≥98%
Enantiomeric Excess Chiral HPLC or Chiral GC≥99% ee
Residual Solvents GC-HSWithin ICH limits
Water Content Karl Fischer Titration≤0.5%

Scale-Up Considerations

Transitioning this synthesis from the laboratory to a pilot plant or manufacturing scale requires careful consideration of several factors:

  • Reagent Selection: For the azide introduction, alternative, less hazardous azide sources or transfer reagents could be explored.

  • Safety: The use of sodium hydride and hydrogen gas on a large scale requires specialized equipment and strict safety protocols. Alternative, safer bases for the cyclization and transfer hydrogenation for the reduction could be evaluated.

  • Process Optimization: A Design of Experiments (DoE) approach can be employed to optimize reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction times.

  • Purification: On a large scale, purification by column chromatography is often not feasible. The final purification step should ideally be a robust crystallization process.

  • Continuous Flow Chemistry: For the hydrogenation step, continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability.[2]

Safety Precautions

  • Azides: Organic azides can be explosive, especially when heated or in concentrated form. Handle with care and use appropriate personal protective equipment (PPE).

  • Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area with appropriate safety measures to prevent ignition.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and scalable methodology for the stereoselective synthesis of (3R,4S)-4-aminotetrahydrofuran-3-ol. The outlined protocols, along with the provided guidance on characterization, scale-up, and safety, offer a solid foundation for the efficient and reliable production of this valuable chiral building block for pharmaceutical research and development. The principles of asymmetric synthesis and stereoselective transformations are key to achieving the desired product with high purity and yield.[3]

References

  • Bull, J. A., et al. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]

  • Evans, D. A. (1991). Stereoselective organic reactions: catalysts for carbonyl addition processes. J. Org. Chem., 56, 741.
  • University of Regensburg. Asymmetric Synthesis. Available at: [Link]

  • Hii, K. K. (M.), et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]

  • Hayashi, T., et al. (2018). A Scalable Synthesis of Chiral Himbert Diene Ligands for Asymmetric Catalysis.
  • Google Patents. Process for the preparation of 3-hydroxytetrahydrofuran.
  • Buxton, S. R., & Roberts, S. M. (1996). Guide to Organic Stereochemistry: From Methane to Macromolecules.
  • Katz, M. J., et al. (1983). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. Available at: [Link]

  • Hii, K. K. (M.), et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Aminomethyl)oxolan-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly polar, low-molecular-weight amino alcohols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly polar, low-molecular-weight amino alcohols. The synthesis of target compound 4-(aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol) 1 from 3,4-epoxytetrahydrofuran is a classic two-step sequence: epoxide cyanation followed by nitrile reduction.

While conceptually simple, researchers routinely report overall yields below 20%. This guide dissects the mechanistic pitfalls—specifically competing hydrolysis, reductive dimerization, and phase-partitioning failures—and provides field-proven, self-validating protocols to optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: My overall yield from 3,4-epoxytetrahydrofuran is consistently low. Where is the mass loss occurring? A1: Mass loss typically occurs at two critical junctures. First, during the epoxide ring-opening. While 3,4-epoxytetrahydrofuran is a highly reactive meso-epoxide 2, utilizing standard aqueous cyanation conditions (KCN/H₂O) often leads to competitive hydrolysis, forming the trans-diol side product. Second, the final amino alcohol is highly hydrophilic. It exhibits a low partition coefficient in standard extraction solvents, meaning it remains trapped in the aqueous phase during workup.

Q2: How can I optimize the cyanation step to avoid diol formation? A2: Transition from aqueous KCN to a non-aqueous trimethylsilyl cyanide (TMSCN) protocol. Using TMSCN in the presence of a Lewis acid catalyst ensures clean, anhydrous ring opening to the silyl-protected cyanohydrin. Advanced catalytic systems, including metal-salen complexes, have been shown to efficiently facilitate the ring-opening of 3,4-epoxytetrahydrofuran under mild conditions 3. This prevents hydrolysis and typically boosts step yield from ~40% to >85%.

Q3: During the reduction of the nitrile intermediate, I am observing a major high-molecular-weight impurity. What is it, and how do I prevent it? A3: This is a classic dimerization issue. The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. The newly formed primary amine can nucleophilically attack the unreacted imine, expelling ammonia and forming a secondary amine dimer. Causality & Solution: If using catalytic hydrogenation (e.g., Raney Nickel), you must conduct the reaction in an ammonia-saturated solvent (e.g., methanolic NH₃). The excess ammonia shifts the equilibrium, suppressing the attack of the primary amine on the imine.

Pathway A 3,4-Epoxytetrahydrofuran B 4-Cyanooxolan-3-ol A->B TMSCN / Lewis Acid (High Yield) E Tetrahydrofuran-3,4-diol A->E KCN / H2O (Hydrolysis) C 4-(Aminomethyl)oxolan-3-ol (Target) B->C Raney Ni / H2 / NH3 or LiAlH4 D Secondary Amine Dimer B->D Raney Ni / H2 (No NH3)

Mechanistic pathway for 4-(aminomethyl)oxolan-3-ol synthesis highlighting common side reactions.

Q4: I am using Lithium Aluminum Hydride (LiAlH₄) for the reduction. The reaction goes to completion by TLC, but I can't extract the product. What is the best protocol? A4: The highly basic, multi-dentate amino alcohol chelates strongly to aluminum salts. Standard aqueous quenching creates an unfilterable, gelatinous emulsion that traps your product. You must use the Fieser Workup to generate granular, easily filterable aluminate salts, followed by exhaustive extraction with a highly polar organic solvent mixture.

Quantitative Data: Overcoming the Polarity Trap

Because 4-(aminomethyl)oxolan-3-ol is extremely water-soluble, selecting the correct extraction solvent is critical. The table below summarizes the extraction efficiency based on the solvent's polarity and hydrogen-bonding capacity.

Table 1: Solvent Partitioning & Extraction Efficiency

Extraction SolventEstimated LogP / PartitioningExtraction Efficiency (3x Vol)Recommended Use
Diethyl Ether-1.2< 5%Not recommended
Ethyl Acetate-0.8~ 15%Poor
Dichloromethane-0.5~ 25%Poor
Chloroform : Isopropanol (3:1)+0.2~ 75%Optimal for free base
Ethyl Acetate (N-Boc protected)+1.8> 95%Optimal (requires protection)
Experimental Protocols
Protocol A: The Fieser Workup for LiAlH₄ Reductions

This self-validating protocol ensures the complete destruction of active hydrides while forming a granular precipitate that will not trap your polar product.

Prerequisites: Assume the reaction used x grams of LiAlH₄.

  • Cooling: Cool the reaction mixture (typically in THF) to 0 °C in an ice bath under vigorous stirring.

  • Water Quench: Slowly add x mL of distilled water dropwise. Self-validation: Vigorous bubbling (H₂ gas) will occur. Wait until bubbling subsides.

  • Base Addition: Add x mL of 15% (w/v) aqueous NaOH dropwise. Causality: The strong base converts the insoluble aluminum hydroxides into soluble aluminates, disrupting the chelation to your amino alcohol.

  • Final Water Addition: Add 3x mL of distilled water. Causality: This forces the precipitation of inorganic aluminum salts as a dense, white, granular solid.

  • Stirring: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes until the salts are completely white and granular.

  • Filtration & Extraction: Filter the mixture through a pad of Celite. Wash the filter cake exhaustively with hot THF or a 3:1 mixture of Chloroform:Isopropanol. Concentrate the combined filtrates in vacuo to yield the crude amino alcohol.

Fieser A LiAlH4 Reaction Mixture (Product chelated to Al) B 1. Add x mL H2O (Destroys excess LAH) A->B C 2. Add x mL 15% NaOH (Forms soluble aluminates) B->C D 3. Add 3x mL H2O (Precipitates granular Al salts) C->D E 4. Filter & Wash (Hot THF or CHCl3:IPA) D->E

Step-by-step Fieser workup protocol to liberate polar amino alcohols from aluminum salts.

Protocol B: In-Situ Boc Protection (Alternative to Fieser Extraction)

If extraction of the free base remains problematic, trapping the amine as an N-Boc derivative dramatically increases its lipophilicity (see Table 1), allowing for standard ethyl acetate extraction.

  • Reduction: Perform the catalytic hydrogenation of 4-cyanooxolan-3-ol in methanol using Pd/C.

  • In-Situ Trapping: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) directly to the hydrogenation vessel at the start of the reaction.

  • Reaction Tracking: Monitor the reaction via TLC (Ninhydrin stain). Self-validation: The primary amine will stain strongly, but the Boc-protected product will not stain with Ninhydrin until heated vigorously, confirming successful protection.

  • Workup: Filter off the catalyst, concentrate the methanol, partition between water and ethyl acetate, and extract the organic layer.

References
  • Title: Stereoselective ring opening reactions (US6262278B1)
  • Title: 4-morpholinopyrrolidin-3-ol hydrochloride chemical (Synonym: 4-(aminomethyl)tetrahydrofuran-3-ol hydrochloride)
  • Title: Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates Source: MDPI URL

Sources

Optimization

Technical Support Center: Optimizing Chemoselective Coupling with 4-(Aminomethyl)oxolan-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing bifunctional scaffolds. 4-(Aminomethyl)oxolan-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges when functionalizing bifunctional scaffolds. 4-(Aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol) is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and protein degraders.

However, its structure—a primary aliphatic amine and a secondary hydroxyl group situated on a tetrahydrofuran ring—presents a classic chemoselectivity challenge. This guide provides causality-driven troubleshooting, validated protocols, and FAQs to ensure you achieve >95% chemoselective N-acylation without compromising your yield through O-acylation or intramolecular side reactions.

Mechanistic Causality: Why Standard Couplings Fail

When coupling a carboxylic acid to 4-(aminomethyl)oxolan-3-ol, the goal is to form an amide bond at the primary amine while leaving the secondary alcohol untouched. Researchers typically encounter two major failure modes:

Failure Mode A: Over-Activation Leading to O-Acylation

The primary amine is kinetically more nucleophilic than the secondary alcohol. However, if you use highly active coupling additives like DMAP or strong bases like Pyridine , you generate an extremely electrophilic acyl-pyridinium intermediate. This hyper-reactive species lowers the activation energy barrier for all nucleophilic attacks, eroding the natural kinetic differentiation between the amine and the alcohol. The result is indiscriminate attack, leading to significant O-acylation and N,O-diacylation byproducts .

Failure Mode B: pH-Dependent N-to-O Acyl Migration

Even if your coupling reaction is perfectly chemoselective, your product can be destroyed during the workup. Amino alcohols are highly susceptible to intramolecular acyl migration. If you use an acidic wash (e.g., 1M HCl) to remove unreacted amines, the amide carbonyl oxygen becomes protonated. The spatially proximate secondary hydroxyl group then attacks the carbonyl, forming a hydroxyoxazolidine intermediate that collapses into an O-acyl amine salt .

AcylMigration N_Acyl N-Acyl Amino Alcohol (Stable in Neutral/Base) Intermediate Hydroxyoxazolidine Intermediate N_Acyl->Intermediate H+ (Acidic Workup) Intermediate->N_Acyl Ring Closing O_Acyl O-Acyl Amine Salt (Favored in Acid) Intermediate->O_Acyl Ring Opening O_Acyl->Intermediate OH- (Basic Conditions)

Mechanism of pH-dependent intramolecular acyl migration in amino alcohols.

Quantitative Data: Condition Screening

To optimize chemoselectivity, we must select conditions that activate the carboxylic acid just enough to react with the amine, but not enough to react with the alcohol. The table below summarizes the quantitative impact of various coupling conditions on unprotected amino alcohols.

Coupling ReagentsBaseSolventTemp (°C)N-Amide Yield (%)O-Acyl/Diacyl Byproducts (%)Verdict
EDC / HOBtPyridine (3 eq)DMF2545%40%❌ Poor Selectivity
HATUDIPEA (2 eq)DMF2570%15%⚠️ Moderate
AcylimidazoleDBU (0.2 eq)MeCN2592%<2%✅ Excellent
EDC / HOBt NMM (3 eq) Water (Surfactant) 40 >95% <1% ✅ Optimal (Green)

Validated Experimental Protocol

This step-by-step methodology utilizes EDC/HOBt with NMM. It is designed as a self-validating system , meaning you do not proceed to the next step until specific In-Process Control (IPC) metrics are met.

Materials Required:
  • 4-(aminomethyl)oxolan-3-ol (1.0 eq)

  • Carboxylic Acid (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) (3.0 eq)

  • Solvent: DCM or Water with 2% TPGS-750-M surfactant.

Step-by-Step Workflow:
  • Activation: In a clean, dry flask, dissolve the Carboxylic Acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in the chosen solvent. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Base Addition: Add NMM (3.0 eq) dropwise. Crucial Causality: NMM acts as a mild proton scavenger without acting as a hyper-nucleophilic acyl transfer agent (unlike DMAP).

  • Substrate Addition: Cool the mixture to 0 °C. Add 4-(aminomethyl)oxolan-3-ol (1.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The unreacted 4-(aminomethyl)oxolan-3-ol peak (m/z 118.1 [M+H]+) must be <5% relative to the product peak. Do not proceed to workup until this is achieved.

  • Workup (Migration Prevention): Dilute the mixture with EtOAc. Wash with saturated aqueous NaHCO₃ (pH ~8). Do NOT wash with HCl or NH₄Cl. The basic wash ensures the product remains in the stable N-acyl form, preventing N-to-O migration.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Start Equilibrate Carboxylic Acid, EDC, HOBt in Solvent Base Add NMM (N-Methylmorpholine) *Do NOT use DMAP* Start->Base Substrate Add 4-(aminomethyl)oxolan-3-ol at 0°C, then warm to RT Base->Substrate IPC In-Process Control (LC-MS) Target: >95% Conversion Substrate->IPC IPC->Substrate If <95%, extend time Workup Aqueous Workup (Use NaHCO3, Avoid Acid) IPC->Workup If Passed (<5% SM) Product Pure N-Acylated Product Workup->Product

Step-by-step workflow for the chemoselective N-acylation of 4-(aminomethyl)oxolan-3-ol.

Frequently Asked Questions (FAQs)

Q: I am seeing a mass corresponding to M + 2xAcyl - H₂O. What is happening? A: You are observing N,O-diacylation. This is almost always caused by over-activation of the coupling intermediate. If you are using DMAP, Pyridine, or excess equivalents of highly reactive coupling agents (like HATU or PyBOP), the secondary hydroxyl group on the oxolane ring is being acylated. Switch to the EDC/HOBt/NMM protocol detailed above.

Q: Does the stereochemistry (cis vs. trans) of 4-(aminomethyl)oxolan-3-ol affect the reaction? A: Yes, significantly. In the cis isomer, the aminomethyl group and the hydroxyl group are on the same face of the oxolane ring. This spatial proximity increases the likelihood of intramolecular hydrogen bonding, which can slightly reduce the nucleophilicity of the amine. More importantly, the cis conformation highly accelerates N-to-O acyl migration during acidic workups because the reacting groups are locked in perfect proximity. The trans isomer is slightly more forgiving, but pH control during workup remains mandatory.

Q: Can I use microwave irradiation to speed up sluggish couplings with sterically hindered acids? A: Standard microwave heating with normal coupling agents often exacerbates O-acylation. However, if you must use microwave irradiation, switch your catalyst to Dibutyltin oxide (Bu₂SnO). Under microwave conditions, Bu₂SnO reacts with the amino alcohol to form an N,O-stannylene acetal intermediate. This intermediate exclusively directs the incoming acyl chloride to the nitrogen atom, providing excellent chemoselectivity even at high temperatures .

Q: Should I just use a protecting group (e.g., TBS or Bn) on the hydroxyl group? A: While protecting the secondary alcohol guarantees no O-acylation, it adds two synthetic steps (protection and deprotection) to your workflow, reducing overall atom economy and yield. By strictly controlling the base (using NMM) and the workup pH, protecting-group-free synthesis is highly achievable and recommended for scale-up.

References

  • Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles Source: PubMed (National Institutes of Health) URL:[Link]

Troubleshooting

Technical Support Center: Chiral HPLC Method Development for Resolving 4-(Aminomethyl)oxolan-3-ol Enantiomers

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral separation of 4-(aminomethyl)oxolan-3-ol. This molecule, a polar amino alcohol, presents unique challenges due to its structural properties. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to facilitate robust and efficient method development.

Part 1: Frequently Asked Questions (FAQs) - Strategic Method Development

This section addresses foundational questions you should consider before and during the initial phases of method development.

Q1: What is the best starting point for choosing a chiral stationary phase (CSP) for 4-(aminomethyl)oxolan-3-ol?

A: The choice of CSP is the most critical decision in chiral method development[1][2]. For 4-(aminomethyl)oxolan-3-ol, which is a polar amino alcohol, polysaccharide-based CSPs are the most successful and widely used class[1][3].

  • Mechanism & Rationale: These CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, create chiral grooves and cavities. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance[4]. The hydroxyl and amino groups on your analyte are key interaction points.

  • Primary Recommendation: Start your screening with columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). These are two of the most broadly applicable chiral selectors[4][5].

Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

Chiral SelectorCommon Commercial Column NamesRationale for Selection
Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® AD-H[3], Lux® Amylose-1Known for excellent performance with a wide range of chiral compounds, including amines and alcohols[5].
Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® OD-H[5], Lux® Cellulose-1[4]Often provides complementary selectivity to the amylose equivalent, making it an essential part of any screening process[6].
Cellulose tris(3-chloro-4-methylphenylcarbamate)Lux® Cellulose-2The halogenated selector can offer unique recognition abilities that differ from the standard dimethylphenylcarbamate phases[6].
Amylose tris(3-chloro-5-methylphenylcarbamate)CHIRALPAK® IGAn immobilized phase that provides alternative selectivity and is compatible with a wider range of solvents.[7]

Q2: Which mobile phase mode—Normal Phase, Reversed Phase, or Polar Organic—is recommended?

A: For a polar, underivatized amino alcohol, Normal Phase (NP) chromatography is the recommended starting point[1].

  • Rationale: NP mode, using a non-polar main solvent (like hexane or heptane) and a polar alcohol modifier (like ethanol or isopropanol), typically provides the best environment for the hydrogen bonding and dipole-dipole interactions required for chiral recognition on polysaccharide CSPs[8].

  • Alternative Modes:

    • Polar Organic Mode: Using 100% polar organic solvents (e.g., methanol, ethanol, acetonitrile) can also be effective, especially with immobilized CSPs. This mode is fully compatible with mass spectrometry (MS) detection[9].

    • Reversed Phase (RP): While less common for this compound class, some modern polysaccharide columns (e.g., CHIRALPAK AD-RH) are designed for RP conditions (water/buffer and organic modifier)[10]. This is generally considered a secondary approach if NP and polar organic modes fail.

Q3: Why is a mobile phase additive necessary for my analyte, and which one should I choose?

A: An additive is crucial due to the basic primary amine in 4-(aminomethyl)oxolan-3-ol. Without it, you will likely observe severe peak tailing and poor resolution.

  • Causality: The silica gel backbone of the CSP has residual acidic silanol groups (-Si-OH). The basic amine on your analyte will undergo strong, non-enantioselective ionic interactions with these sites, causing the analyte molecules to "stick" to the support, which results in tailed peaks.

  • Solution: A basic additive, such as Diethylamine (DEA) or Triethylamine (TEA), should be added to the mobile phase[1][11]. These amines are more basic than your analyte and will compete for the active silanol sites, effectively masking them. This allows for the chiral recognition interactions with the polysaccharide selector to dominate, leading to symmetrical peaks and improved separation[12].

  • Protocol: Start by adding 0.1% (v/v) DEA to your mobile phase (both the non-polar solvent and the alcohol modifier)[11][13]. In some cases, other amines like ethanolamine or ethylenediamine can offer dramatic improvements, but DEA is the standard starting point[11][14].

Q4: My analyte, 4-(aminomethyl)oxolan-3-ol, lacks a strong UV chromophore. What are my detection options?

A: This is a common challenge for aliphatic molecules. While you may see some absorbance at very low UV wavelengths (e.g., 200-215 nm), sensitivity will be poor and baseline noise from the mobile phase can be an issue. Better options include:

  • Evaporative Light Scattering Detector (ELSD): This universal detector nebulizes the mobile phase and measures the light scattered by the dried analyte particles. It is independent of the analyte's optical properties and is an excellent choice for non-chromophoric compounds.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that generates a response proportional to the mass of the non-volatile analyte. It often provides better sensitivity and a wider dynamic range than ELSD.

  • Mass Spectrometry (MS): This is the most sensitive and selective option. It requires a volatile mobile phase (e.g., polar organic mode or NP with additives that don't suppress ionization). It provides mass confirmation of your peaks, which is an added benefit.

Q5: How long should I equilibrate my chiral column before starting my experiments?

A: Chiral stationary phases require significantly longer equilibration times than standard achiral columns to achieve reproducible results[1]. The surface and the chiral selector need to reach a steady state with the mobile phase, especially the additive.

  • Recommendation: Equilibrate the column with the mobile phase at the operational flow rate for at least 20-30 column volumes before the first injection[1]. For a standard 250 x 4.6 mm column (volume ≈ 4.15 mL) at 1 mL/min, this translates to 80-120 minutes. A stable baseline is the ultimate indicator of readiness. Insufficient equilibration is a primary cause of shifting retention times[1].

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a systematic approach to resolving common problems encountered during method development.

Problem 1: Poor or No Resolution (Rs < 1.5)

Q: I see only a single, sharp peak or a peak with a minor shoulder. How can I improve the enantiomeric resolution?

A: This indicates that the current conditions do not provide sufficient enantioselectivity. A logical, step-wise optimization is required.

Diagram 1: Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) step1 Step 1: Optimize % Alcohol (e.g., 5%, 10%, 15%, 20%) start->step1 Initial Condition step2 Step 2: Switch Alcohol Type (e.g., IPA vs. EtOH) step1->step2 No improvement result Baseline Separation Achieved step1->result Success! step3 Step 3: Screen a Different CSP (e.g., Cellulose vs. Amylose) step2->step3 No improvement step2->result Success! step4 Step 4: Lower Temperature (e.g., 25°C -> 15°C) step3->step4 No improvement step3->result Success! step4->result Success!

Step-by-Step Protocol:

  • Optimize Alcohol Modifier Percentage: The concentration of the polar modifier is a powerful tool for tuning selectivity. Lowering the alcohol percentage generally increases retention and can significantly improve resolution, but may also broaden peaks[1].

    • Protocol: Using your best starting condition, systematically vary the alcohol percentage.

    • Example: If you started with Hexane/Isopropanol (IPA) (90/10), test 95/5, 85/15, and 80/20.

    Table 2: Example - Effect of Alcohol Modifier on Resolution

    Mobile Phase (Hexane/IPA + 0.1% DEA) Retention Factor (k') Selectivity (α) Resolution (Rs)
    95 / 5 12.5 1.15 1.3
    90 / 10 8.2 1.18 1.8
    85 / 15 5.1 1.12 1.1

    | This is hypothetical data for illustrative purposes. | | | |

  • Switch Alcohol Modifier: The choice between isopropanol (IPA) and ethanol (EtOH) can have a profound impact on selectivity[14].

    • Rationale: EtOH is more polar and a better hydrogen bond donor/acceptor than IPA. This difference in interaction can alter how the analyte binds to the CSP, sometimes leading to dramatically improved separation or even an inversion of the elution order.

    • Protocol: If optimizing the percentage of IPA fails, switch to EtOH and repeat the optimization of its percentage.

  • Screen a Different CSP: If a single CSP does not yield separation after mobile phase optimization, the analyte may not have the right "fit."

    • Protocol: Inject your sample on a CSP with a different backbone or selector (e.g., switch from an amylose-based column to a cellulose-based one from Table 1). Often, a CSP that is complementary to your first choice will provide the necessary selectivity[6][7].

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process[12].

    • Rationale: Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to increased selectivity and better resolution[12]. Conversely, higher temperatures can sometimes improve peak efficiency. This parameter should be investigated systematically.

Problem 2: Poor Peak Shape (Significant Tailing)

Q: My peaks are resolved but show significant tailing (asymmetry > 1.5). What is the cause and how do I fix it?

A: Peak tailing for a basic analyte like this is almost always caused by secondary interactions with the silica support or column overload.

  • Verify/Optimize Basic Additive: Insufficient or an inappropriate basic additive is the most common cause[12].

    • Protocol:

      • Ensure the additive (e.g., 0.1% DEA) is present in all mobile phase components.

      • If tailing persists, try increasing the concentration slightly (e.g., to 0.2%). Do not exceed 0.5% as it can sometimes reduce selectivity[11].

      • Consider trying a different basic additive, such as butylamine or ethanolamine[13][14].

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Protocol: Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL). Inject the lowest concentration first and observe the peak shape. If the peak is symmetrical at low concentrations but tails at higher ones, you are overloading the column[12].

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase.

    • Rationale: Dissolving the sample in a much stronger solvent (e.g., pure ethanol when the mobile phase is 95% hexane) can cause poor peak shape at the point of injection.

Problem 3: Irreproducible Results (Shifting Retention & Resolution)

Q: My retention times and resolution are not consistent between injections or from day-to-day. What should I check?

A: Irreproducibility in chiral chromatography is often linked to the mobile phase, column equilibration, or temperature fluctuations.

Diagram 2: Logic Flow for Diagnosing Irreproducibility

G start Irreproducible Results q1 Is Mobile Phase Freshly Prepared & Accurately Mixed? start->q1 q2 Was Column Fully Equilibrated (20-30 CV)? q1->q2 Yes a1 Prepare Fresh Mobile Phase. Verify Pump Performance. q1->a1 No q3 Is Column Temperature Strictly Controlled? q2->q3 Yes a2 Re-equilibrate Column Until Baseline is Stable. q2->a2 No q4 Could it be a Column 'Memory Effect'? q3->q4 Yes a3 Use a Column Thermostat. Ensure Lab Temp is Stable. q3->a3 No a4 Flush Column with Strong, Compatible Solvent (e.g., IPA/EtOH). q4->a4 Possible

  • Mobile Phase Preparation: Chiral separations are highly sensitive to mobile phase composition[1].

    • Action: Always use freshly prepared mobile phases made with high-purity, HPLC-grade solvents. The small percentage of alcohol and additive must be measured accurately. Evaporation of the more volatile component (hexane) can change the ratio over time.

  • Column Equilibration: As mentioned in the FAQ, this is critical.

    • Action: Never inject a sample until you have a flat, stable baseline. If you change the mobile phase composition, a full re-equilibration is required[1].

  • Temperature Control:

    • Action: Use a thermostatted column compartment. Even minor fluctuations in ambient lab temperature can affect retention and selectivity[12].

  • Column History and "Memory Effect": Additives, especially amines, can strongly adsorb to the stationary phase and alter its properties over time. This "memory effect" can cause results to differ from a new column or one used with different additives[15][16].

    • Action: If you suspect a memory effect, a dedicated column cleaning procedure may be necessary. Flushing the column with a strong, compatible solvent like 100% isopropanol or ethanol can help remove strongly bound molecules and "reset" the stationary phase[15][17]. Always consult the column manufacturer's instructions for specific washing protocols[17][18].

References
  • Lee, W. et al. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. Available at: [Link]

  • Welch, C. J. et al. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed. Available at: [Link]

  • Shou, M. et al. (2026). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. Available at: [Link]

  • Wang, Y. et al. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Daicel Chiral Technologies (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Ali, I. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Daicel Chiral Technologies (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • HPLC-MART. Lux Cellulose-1 - Phenomenex. HPLC-MART. Available at: [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Phenomenex. Lux™ Chiral Columns Brochure. Phenomenex. Available at: [Link]

  • HPLC-MART. CHIRALPAK AD-H - Daicel. HPLC-MART. Available at: [Link]

  • Phenomenex. Lux Cellulose-1 Product Information. Phenomenex. Available at: [Link]

  • Gaspar, B. et al. (2023). Amino alcohol-derived chiral stationary phases. PubMed. Available at: [Link]

  • HPLC. Instruction manual for CHIRALPAK® AD-H. hplc.eu. Available at: [Link]

  • MicroSolv Technology Corporation (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. Phenomenex. Available at: [Link]

  • Phenomenex. A Novel Screening Approach for Chiral Pharmaceutical Compounds by SFC. Phenomenex. Available at: [Link]

  • Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • Daicel Chiral Technologies. Instruction Manual for various polysaccharide columns. Daicel Chiral Technologies. Available at: [Link]

  • ResearchGate (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. Available at: [Link]

  • Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. ymc.eu. Available at: [Link]

  • Phenomenex. A Guide to Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Gubitz, G., & Schmid, M. G. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

  • Reddy, B. et al. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. Available at: [Link]

  • AVESIS (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Zhang, Y. et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

Sources

Optimization

preventing racemization during the synthesis of 4-(aminomethyl)oxolan-3-ol

Welcome to the Technical Support Center for Advanced Synthetic Workflows. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocycle synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Workflows. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in heterocycle synthesis: maintaining stereochemical integrity during the preparation of chiral 4-(aminomethyl)oxolan-3-ol.

This molecule is a critical structural motif, frequently utilized as a building block for Protein Degraders (PROTACs) and other advanced therapeutics 1[1]. However, researchers routinely report unexpected racemization or loss of diastereomeric ratio (dr) during its synthesis. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure absolute stereocontrol.

Mechanistic Causality: The "Why" Behind Racemization

The synthesis of 4-(aminomethyl)oxolan-3-ol typically proceeds via the nucleophilic substitution of a chiral precursor (e.g., 4-bromooxolan-3-ol) to form a 4-cyanooxolan-3-ol intermediate, followed by reduction to the primary amine. Racemization or epimerization usually occurs due to two fundamental mechanistic flaws:

  • SN1/SN2 Competition During Cyanation: When displacing a secondary bromide, the reaction can proceed via an SN1 or SN2 pathway depending on the solvent and nucleophile. An SN1 mechanism forms a planar carbocation intermediate, leading to immediate racemization at the carbon center 2[2].

  • Kinetic Acidity of the C4 Proton: The most insidious cause of stereochemical loss is the base-catalyzed epimerization of the 4-cyanooxolan-3-ol intermediate. The strongly electron-withdrawing cyano group increases the kinetic acidity of the α -proton at C4. Exposure to basic conditions (unreacted cyanide, strongly basic reducing agents like LiAlH 4​ 3[3], or even the final primary amine product) triggers deprotonation. This forms a planar nitrile anion, which upon non-selective reprotonation, yields a cis/trans epimerized mixture.

Epimerization A Chiral 4-Cyanooxolan-3-ol B Base Exposure (Deprotonation) A->B Base C Planar Nitrile Anion B->C -H+ D Non-selective Reprotonation C->D +H+ E Epimerized Mixture D->E Loss of dr

Mechanistic pathway of base-catalyzed C4 epimerization in 4-cyanooxolan-3-ol.

Frequently Asked Questions (FAQs)

Q1: Why does my isolated 4-cyanooxolan-3-ol show a poor diastereomeric ratio (dr) despite using enantiopure 4-bromooxolan-3-ol? A: You are likely using harsh cyanation conditions (e.g., KCN in DMF at >80°C). High temperatures and polar aprotic solvents can promote a mixed SN1/SN2 pathway, or the excess cyanide acts as a base to epimerize the product after formation. Solution: Switch to a strictly SN2-promoting, mild reagent system like TMSCN with a catalytic fluoride source (TBAF) at room temperature.

Q2: During the reduction of the nitrile to the amine, my dr degrades significantly. What is causing this? A: If you are using Lithium Aluminum Hydride (LiAlH 4​ ), the strongly basic nature of the hydride donor is deprotonating the C4 position before the reduction of the nitrile is complete. Solution: Transition to an electrophilic reducing agent like Borane-dimethyl sulfide (BH 3​ ·SMe 2​ ). Borane coordinates directly to the nitrile nitrogen and reduces it without generating basic intermediates, preserving the stereocenter 4[4].

Q3: My final amine is a racemic mixture, but in-process checks showed the intermediate was pure. What happened? A: This is a classic case of auto-catalytic epimerization. The final product, 4-(aminomethyl)oxolan-3-ol, is a primary amine and a sufficiently strong base to deprotonate the unreacted 4-cyanooxolan-3-ol intermediate. As the reaction progresses, the newly formed product actively destroys the stereochemical integrity of the remaining starting material. Solution: Trap the amine in situ as an ammonium salt (using acidic workup) or a carbamate (by adding Boc 2​ O to the reduction mixture).

Quantitative Data: Condition Optimization

Table 1: Impact of Cyanation Conditions on Stereochemical Integrity

Reagent SystemSolventTemp (°C)Mechanistic PathwayStereochemical OutcomeTypical Yield
KCN / 18-Crown-6DMF80SN2 + Base-catalyzedPoor dr (cis/trans mixture)55%
NaCNH 2​ O/EtOHRefluxSN1 / SN2 competitiveRacemization40%
TMSCN / TBAF THF 0 to 20 Strict SN2 High dr (Stereoretentive) 85%

Table 2: Reducing Agents and Epimerization Risk in Nitrile Reduction

Reducing AgentSolventTemp (°C)Epimerization RiskRationaleTypical Yield
LiAlH 4​ THF65HighStrongly basic hydride promotes C4 deprotonation50%
NaBH 4​ / NiCl 2​ MeOH0 to 25LowMild, transition-metal mediated reduction75%
BH 3​ ·SMe 2​ THF 20 to 65 Very Low Electrophilic activation; no basic intermediates 88%

Experimental Protocols

Protocol A: Stereoretentive Cyanation of Chiral 4-Bromooxolan-3-ol

Self-Validating Principle: Utilizing a fluoride-catalyzed TMSCN approach ensures the reaction remains strictly under kinetic SN2 control, preventing the formation of carbocations or basic epimerization triggers.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve enantiopure 4-bromooxolan-3-ol (1.0 equiv) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Trimethylsilyl cyanide (TMSCN, 1.5 equiv) dropwise via syringe.

  • Catalysis: Slowly add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise over 30 minutes. Note: The slow addition prevents exothermic spikes that could compromise stereocontrol.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor completion via TLC (stain with KMnO 4​ ).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Electrophilic Reduction to 4-(Aminomethyl)oxolan-3-ol

Self-Validating Principle: Using an electrophilic borane complex eliminates basic hydride intermediates. The immediate acidic quench traps the resulting amine as an inert ammonium salt, cutting off the auto-catalytic epimerization pathway.

  • Preparation: Dissolve the chiral 4-cyanooxolan-3-ol (1.0 equiv) in anhydrous THF (0.1 M) under argon at room temperature.

  • Reduction: Add 10M Borane-dimethyl sulfide complex (BH 3​ ·SMe 2​ , 3.0 equiv) dropwise.

  • Reflux: Heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.

  • Quench & Trap (Critical Step): Cool the reaction to 0 °C. Carefully add anhydrous Methanolic HCl (3.0 M, excess) dropwise to quench unreacted borane and immediately protonate the newly formed amine. Stir for 1 hour at room temperature.

  • Isolation: Remove volatiles under reduced pressure. The product is isolated as the stereochemically stable 4-(aminomethyl)oxolan-3-ol hydrochloride salt.

Workflow S1 Chiral 4-Bromooxolan-3-ol S2 Cyanation (TMSCN, TBAF) Strict SN2 Inversion S1->S2 S3 Chiral 4-Cyanooxolan-3-ol S2->S3 High dr S4 Electrophilic Reduction (BH3·SMe2) S3->S4 S5 Chiral 4-(Aminomethyl)oxolan-3-ol S4->S5 Preserved dr

Optimized stereoretentive workflow for synthesizing 4-(aminomethyl)oxolan-3-ol.

References

  • Calpaclab. "cis-4-(aminomethyl)oxolan-3-ol, min 97%, 100 mg".[Link]

  • ResearchGate. "Synthesis of chiral enantioenriched tetrahydrofuran derivatives".[Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 4-(Aminomethyl)oxolan-3-ol Derivatives

Document ID: TSC-2026-04-SOL-AMO Last Updated: April 2, 2026 Introduction The 4-(aminomethyl)oxolan-3-ol scaffold is a valuable heterocyclic framework in modern medicinal chemistry, appearing in a wide range of investiga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-2026-04-SOL-AMO

Last Updated: April 2, 2026

Introduction

The 4-(aminomethyl)oxolan-3-ol scaffold is a valuable heterocyclic framework in modern medicinal chemistry, appearing in a wide range of investigational therapeutics.[1][2] Its structure, containing a tetrahydrofuran (oxolane) ring, a primary amine, and a secondary alcohol, provides a rich three-dimensional architecture for potent and selective interactions with biological targets.[1] However, the very features that confer biological activity—specifically the interplay between the basic amine (pKa ~9-10) and the polar alcohol—can present significant challenges in achieving adequate aqueous solubility for preclinical and clinical development.

This technical guide provides a structured, question-and-answer-based resource for researchers, scientists, and drug development professionals encountering solubility issues with this class of compounds. It combines foundational scientific principles with actionable troubleshooting strategies and detailed experimental protocols.

Troubleshooting Guide: Addressing Common Solubility Problems

This section is designed to address specific experimental observations with causal explanations and recommended next steps.

Q1: My compound was fully dissolved in DMSO for my primary screen, but it crashed out immediately when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?

A1: What's Happening (The "DMSO Cliff"): This is a classic case of exceeding the kinetic solubility limit of your compound.[3][4] Your derivative is highly soluble in the organic solvent (DMSO), but its solubility in the aqueous buffer is much lower. When the DMSO stock is rapidly diluted, the compound is momentarily at a concentration far above its thermodynamic equilibrium solubility, creating a supersaturated state. This state is unstable, and the compound quickly precipitates out of solution.[4][5] The result is an artificially low reading in your assay, as the actual concentration of the dissolved compound is unknown and much lower than intended.

Troubleshooting Workflow:

start Problem: Precipitation upon dilution from DMSO stock sol_type Distinguish Solubility Type start->sol_type kinetic Kinetic Solubility Issue (High-throughput screen) sol_type->kinetic  Early Screening? thermo Thermodynamic Solubility Issue (Lead optimization) sol_type->thermo  Lead Compound? action1 Reduce DMSO concentration (e.g., to <1%) kinetic->action1 action2 Incorporate co-solvents in the final buffer (e.g., PEG-400, ethanol) kinetic->action2 action3 Determine Thermodynamic Solubility (Shake-Flask Method) thermo->action3 action1->action3 action2->action3 action4 Pursue Formulation Strategy action3->action4  Solubility < 10 µM?

Caption: Troubleshooting workflow for precipitation from DMSO stock.

Recommended Actions:

  • Re-evaluate Assay Conditions: If possible, lower the final concentration of your compound in the assay to stay below its aqueous solubility limit. Additionally, minimize the final percentage of DMSO to less than 1%, as higher concentrations can affect biological assays.

  • Use Co-solvents: For in-vitro testing, consider the addition of a small percentage of a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or PEG-400 to the assay buffer.[6][7] This can increase the "solubility capacity" of the buffer. However, always run a vehicle control to ensure the co-solvent does not interfere with the assay.

  • Measure Thermodynamic Solubility: Before spending significant resources, you must determine the true equilibrium solubility of your compound. This is a critical parameter that dictates the entire development path.[4][8] (See Protocol 1).

Q2: My compound shows promising in-vitro potency but has poor oral bioavailability in my first animal studies. Could this be a solubility issue?

A2: What's Happening (The Absorption Barrier): Yes, this is highly likely a solubility-limited absorption scenario. For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids before it can permeate the gut wall and enter systemic circulation.[9] If the dissolution rate is slower than the GI transit time, the compound will be excreted before it can be fully absorbed, leading to low and variable bioavailability. The 4-(aminomethyl)oxolan-3-ol core is basic, meaning its solubility will be highly pH-dependent, being more soluble in the acidic environment of the stomach and potentially precipitating in the more neutral pH of the intestine.[10][11]

Recommended Actions:

  • pH-Dependent Solubility Profile: Determine the compound's solubility at different pH values that mimic the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). This is crucial for understanding where the absorption bottleneck might be.[3]

  • Salt Formation: This is the most common and effective method for increasing the solubility and dissolution rate of basic drugs.[12][13][14] Forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) can dramatically improve aqueous solubility.[15] The pKa of the basic amine should be at least 2-3 units different from the pKa of the acidic counter-ion to ensure a stable salt is formed.[15] (See Protocol 2).

  • Amorphous Solid Dispersions (ASDs): If salt formation is not viable or provides insufficient improvement, creating an ASD is a powerful alternative.[16][17] In an ASD, the drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[18] This avoids the need to overcome the crystal lattice energy for dissolution, often leading to significant increases in apparent solubility and dissolution rate.[19][20] Common techniques to produce ASDs include spray drying and hot-melt extrusion.[16]

Q3: I successfully made a hydrochloride salt of my derivative, but the solubility is still not high enough for my desired intravenous formulation. What are my options?

A3: What's Happening (Limitations of Simple Salts): While salt formation is powerful, it is not always a panacea. The intrinsic properties of the molecule and the crystal lattice energy of the salt form can still limit the maximum achievable solubility.[21][22] For a high-concentration parenteral (injectable) formulation, you need advanced strategies.

Recommended Actions:

  • Co-solvent Systems: Parenteral formulations frequently use mixtures of water and water-miscible organic solvents (co-solvents) like propylene glycol, ethanol, and polyethylene glycols (PEGs).[6][23][24] These systems work by reducing the polarity of the aqueous environment, making it more favorable for the drug molecule to dissolve.[6][25] Careful optimization is required to maximize solubility while minimizing toxicity and viscosity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[26][27] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic part of your derivative sits inside the cavity, and the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[28][29] Modified cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are particularly effective and widely used in commercial parenteral products.[23][27]

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic Solubility is typically measured in early discovery. It involves dissolving the compound in DMSO and then diluting it into an aqueous buffer to find the concentration at which it precipitates.[3][30] It's a high-throughput method that measures the stability of a supersaturated solution, not a true equilibrium value.[5] It is useful for flagging potential issues early on.

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, shaking it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound.[4] This value is critical for lead optimization and formulation development as it represents the maximum concentration achievable under equilibrium conditions.[8]

Guidance: Use kinetic solubility for initial screening of large numbers of compounds. Once you have a lead candidate, you must measure its thermodynamic solubility to make informed development decisions.

Q: How do I choose the right strategy for solubility enhancement?

A: The choice depends on the stage of development, the desired route of administration, and the physicochemical properties of your specific derivative.

start Poorly Soluble 4-(aminomethyl)oxolan-3-ol Derivative char Characterize: pKa, LogP, Melting Point, Thermodynamic Solubility start->char oral Oral Formulation char->oral iv IV Formulation char->iv salt Salt Formation oral->salt  pKa > 8? iv->salt  Moderate conc. needed? cosolvent Co-solvent System iv->cosolvent  High conc. needed? cyclo Cyclodextrin Complexation iv->cyclo  Toxicity/stability concerns with co-solvents? asd Amorphous Solid Dispersion (ASD) salt->asd  Solubility still low?

Caption: Decision tree for selecting a solubility enhancement strategy.

Q: How does pH affect the solubility of my 4-(aminomethyl)oxolan-3-ol derivative?

A: The primary amine in your molecule is a weak base. The solubility of weak bases increases dramatically as the pH of the solution drops below their pKa. This relationship is described by the Henderson-Hasselbalch equation.[31][32][33]

  • At low pH (e.g., in the stomach, pH 1-3): The amine group (-NH2) will be protonated to form the ammonium salt (-NH3+). This charged species is much more polar and interacts favorably with water, leading to higher solubility.

  • At high pH (e.g., in the intestine, pH > 7): The amine will be predominantly in its neutral, un-ionized form. This form is less polar and thus less soluble in water.

Understanding this pH-dependent solubility is vital for predicting oral absorption and for designing appropriate formulations.[34][35]

Data Summary Table

TechniqueMechanism of ActionTypical Fold-Increase in SolubilityKey AdvantagesKey Disadvantages
pH Adjustment Ionizes the basic amine group, increasing polarity and interaction with water.[36]10 - 1,000x (pH dependent)Simple, cost-effective for liquid formulations.Limited by drug stability at the required pH; potential for precipitation upon pH change (e.g., in vivo).
Salt Formation Creates a new solid form with different (usually lower) crystal lattice energy and improved wetting properties.[12][14]10 - 10,000xWell-established, cost-effective, can improve stability and manufacturability.[7][15]Requires an ionizable group; risk of disproportionation back to free base; not all salts improve solubility.[21]
Co-solvents Reduces the polarity of the aqueous solvent system, making it more favorable for the solute.[6][25]2 - 500xEffective for achieving high concentrations, especially for injectables.[24][37]Potential for toxicity (e.g., hemolysis), pain on injection, and precipitation upon dilution in the bloodstream.[23][38]
Cyclodextrins Encapsulates the drug in a hydrophilic shell, forming a soluble host-guest complex.[26][29]10 - 20,000xHigh solubilization capacity, can improve stability, widely used in approved products.[27][28]Requires high concentrations of cyclodextrin, potential for nephrotoxicity with some types, competitive binding.[38][39]
Amorphous Solid Dispersions (ASD) Traps the drug in a high-energy, non-crystalline state within a polymer matrix, bypassing crystal lattice energy.[17][18]10 - 10,000xBroadly applicable, can achieve significant supersaturation, suitable for oral dosage forms.[16][20]Thermodynamically unstable (risk of recrystallization), requires specialized manufacturing (spray drying, HME).[18]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound (enough that undissolved solid remains visible) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.[4]

  • Separation: After equilibration, carefully remove the vial. Allow the solid to settle. To separate the dissolved fraction from the solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result against a standard curve of the same compound.

Protocol 2: Salt Screening for Solubility Enhancement
  • Counter-ion Selection: Choose a panel of pharmaceutically acceptable acidic counter-ions. Common choices for basic drugs include hydrochloric, sulfuric, methanesulfonic (mesylate), maleic, fumaric, and tartaric acids.[15]

  • Stoichiometry: Dissolve the free base of your derivative in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone) at a known concentration.

  • Reaction: Add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of the selected acid (also dissolved in a suitable solvent) to the solution of the free base while stirring.

  • Isolation: If a precipitate forms immediately, it can be isolated by filtration. If no solid forms, attempt to induce crystallization by slow evaporation, cooling, or the addition of an anti-solvent (a solvent in which the salt is poorly soluble, like heptane or MTBE).

  • Characterization & Solubility Testing:

    • Wash and dry the isolated solid.

    • Confirm salt formation and characterize the solid form using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

    • Measure the thermodynamic solubility of the new salt form using Protocol 1 and compare it to the solubility of the original free base.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. Advanced Drug Delivery Reviews, 100, 27-50.
  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of amorphous pharmaceutical solids: A review. Journal of Pharmaceutical Sciences, 105(12), 3557-3578.
  • Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(1), 49-65.
  • Serajuddin, A. T. M. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Nema, S., & Ludwig, J. D. (2010). Excipient–drug interactions in parenteral formulations. PDA journal of pharmaceutical science and technology, 64(4), 356-367.
  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. [Link]

  • Jones, D. S. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • RxCalculations. (2021). Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. YouTube. [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Journal of Pharmaceutical Analysis. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Journal of Medicinal Chemistry. (2011). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • University of Washington. MEDCHEM 562 Lecture 1. [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? [Link]

  • International Journal of Pharmaceutics & Drug Analysis. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1365-1376.
  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, 1-16. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • AA Blocks. 3-[4-(aminomethyl)oxan-4-yl]oxetan-3-ol. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. Special Issue : Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry: isosteres and bioisosteres. Drug Discovery Today, 11(11-12), 534-539.

Sources

Optimization

Technical Support Center: Advanced Strategies for Selective Protection of Amine and Hydroxyl Groups

Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complexities of chemoselectivity, orthogo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complexities of chemoselectivity, orthogonal protecting group strategies, and functional group manipulation. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind experimental choices, ensuring your synthetic pathways are robust, reproducible, and self-validating.

The Logic of Orthogonal Protection

When dealing with polyfunctional molecules (e.g., amino alcohols, peptides, or carbohydrates), relying on slight differences in reactivity is often insufficient. Orthogonal protecting groups are those that can be installed and removed selectively in the presence of other protecting groups within the same molecule[1]. By selecting orthogonal protecting groups, each functional group becomes individually addressable, allowing your synthesis to proceed without unwanted cross-reactivity[2].

Orthogonal_Strategy Start Bifunctional Molecule (-NH2 and -OH present) Amine Step 1: N-Protection (Kinetically faster nucleophile) Start->Amine Chemoselectivity Cond_Acid Acid-Labile Route (e.g., Boc for -NH2) Amine->Cond_Acid Cond_Base Base-Labile Route (e.g., Fmoc for -NH2) Amine->Cond_Base Cond_Hydro Hydrogenolysis Route (e.g., Cbz for -NH2) Amine->Cond_Hydro Hydroxyl Step 2: O-Protection (Requires stronger activation) Cond_Acid->Hydroxyl Pair with Base-Labile O-Group (e.g., Acetate) Cond_Base->Hydroxyl Pair with Acid-Labile O-Group (e.g., THP or Trityl) Cond_Hydro->Hydroxyl Pair with Fluoride-Labile Group (e.g., TBS)

Decision tree for selecting orthogonal protecting groups for amino alcohols.

Quantitative Data: Deprotection & Stability Matrix

To design a successful multi-step synthesis, you must map the stability of your chosen protecting groups against the conditions required to remove them.

Protecting GroupTarget GroupIntroduction ReagentsDeprotection ConditionsOrthogonality & Stability Profile
Boc (tert-Butyloxycarbonyl)Amine (-NH₂)Boc₂O, Et₃N, DCMTFA or 3M HCl in EtOAcStable to base, nucleophiles, and catalytic hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl)Amine (-NH₂)Fmoc-Cl or Fmoc-OSu, NaHCO₃20% Piperidine in DMFBase-labile. Stable to acidic conditions and hydrogenation.
Cbz (Carboxybenzyl)Amine (-NH₂)Cbz-Cl, Na₂CO₃, H₂O/THFH₂, Pd/C (Hydrogenolysis)Stable to mild acids and bases. Cleaved at neutral pH.
TBS (tert-Butyldimethylsilyl)Hydroxyl (-OH)TBS-Cl, Imidazole, DMFTBAF in THF or mild acidFluoride-labile. Selectively protects primary over secondary OH.
Acetyl (Ac)Hydroxyl (-OH)Ac₂O, Pyridine, DMAPK₂CO₃, MeOHBase-labile. Orthogonal to acid-labile (Boc) and silyl (TBS) groups.

Frequently Asked Questions (FAQs)

Q: How do I achieve chemoselectivity between an amine and a hydroxyl group without using protecting groups? A: True chemoselectivity without protecting groups is rare and highly substrate-dependent. However, primary amines are significantly more nucleophilic than hydroxyl groups due to nitrogen's lower electronegativity. If you slowly add exactly 1.0 equivalent of an electrophile (like Boc₂O) at low temperatures (0°C), the amine will react kinetically faster than the hydroxyl group. If more than one functional group of the same type is present in a molecule, subtle differences in reactivity - for example caused by steric effects - can help to achieve the selective protection of just one functional group while another such functional group remains unprotected[3].

Q: I am observing spontaneous conversion of my O-protected amino alcohol into an N-protected species. What is happening? A: You are experiencing an O-to-N acyl migration . This is a common failure mode in depsipeptides and amino alcohols. When an ester (O-acyl) is in close proximity to a free primary or secondary amine, basic conditions will deprotonate the amine, turning it into a potent intramolecular nucleophile. It attacks the ester carbonyl, forming a 5- or 6-membered tetrahedral intermediate. This intermediate quickly collapses to form an amide (N-acyl) bond. Because amides are thermodynamically much more stable than esters, this migration is irreversible. Following the removal of the N-Boc group of the serine residue, the final O-to-N acyl migration takes place under basic conditions[4].

Acyl_Migration O_Acyl O-Acyl Amino Alcohol (Ester, Free Amine) Transition Tetrahedral Intermediate (5- or 6-membered ring) O_Acyl->Transition Basic pH Intramolecular Attack N_Acyl N-Acyl Alcohol (Amide, Free Hydroxyl) Transition->N_Acyl Thermodynamic Collapse

Mechanism of O-to-N acyl migration in amino alcohols under basic conditions.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Over-silylation of secondary hydroxyls when targeting primary hydroxyls.
  • The Causality: Silyl ethers are commonly used to protect hydroxyl groups selectively[1]. TBS-Cl relies purely on steric hindrance to differentiate between primary and secondary alcohols. At room temperature or with extended reaction times, the kinetic preference is overcome, and the secondary alcohol will eventually react.

  • The Fix: Lower the reaction temperature to 0°C and monitor strictly via TLC. If over-silylation persists, switch the solvent from DMF to DCM (which slows the reaction rate) or utilize a bulkier silyl chloride, such as TBDPS-Cl (tert-Butyldiphenylsilyl chloride), which offers superior steric differentiation.

Issue 2: Incomplete Fmoc deprotection or formation of dibenzofulvene (DBF) adducts.
  • The Causality: The -Fmoc group is base labile, and in peptide synthesis is typically removed with 20% piperidine in DMF[2]. The deprotection mechanism is an E1cB elimination that generates dibenzofulvene (DBF), a highly reactive electrophile. If piperidine is not present in sufficient excess to act as a scavenger, the liberated primary amine of your product will attack the DBF, irreversibly re-alkylating your molecule.

  • The Fix: Ensure your piperidine concentration is strictly maintained at 20% (v/v). For highly hindered or problematic sequences, add a thiol scavenger (e.g., 5% 1-octanethiol) to the deprotection cocktail. Thiols are softer, superior nucleophiles that will trap DBF much faster than your product's amine.

Standard Operating Procedures (SOPs): Self-Validating Protocols

Protocol A: Chemoselective N-Boc Protection of an Amino Alcohol

This protocol leverages the kinetic nucleophilicity of the amine to selectively protect it in the presence of a free hydroxyl.

  • Preparation: Dissolve the amino alcohol (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Activation: Add Triethylamine (Et₃N, 1.1 eq) dropwise. Causality: Et₃N maintains the amine in its active, deprotonated state without being nucleophilic enough to react with the anhydride.

  • Addition: Dissolve Boc₂O (1.05 eq) in a small volume of DCM and add it dropwise over 15 minutes.

  • Self-Validating IPC (In-Process Control): After 2 hours, spot the reaction on a TLC plate alongside the starting material.

    • Validation 1 (Ninhydrin Stain): The starting material will stain bright pink/purple (free amine). The product spot will not stain, confirming the amine is fully masked as a carbamate.

    • Validation 2 (CAM Stain): The product spot will stain dark blue/black with Cerium Ammonium Molybdate, confirming the hydroxyl group remains unreacted.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the Et₃N, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Regioselective Primary O-Silylation with TBS-Cl

This protocol uses steric bulk and nucleophilic catalysis to protect a primary alcohol while leaving a secondary alcohol intact.

  • Preparation: Dissolve the diol (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C.

  • Catalysis: Add Imidazole (2.5 eq). Causality: Imidazole acts as both an acid scavenger (to neutralize the HCl byproduct) and a nucleophilic catalyst, reacting with TBS-Cl to form a highly reactive N-silyl imidazolium intermediate.

  • Addition: Add TBS-Cl (1.1 eq) in portions. Stir at 0°C for 3 hours.

  • Self-Validating IPC: Spot the reaction on TLC.

    • Validation 1 (Rf Shift): The mono-protected product will be significantly less polar than the starting diol.

    • Validation 2 (PMA Stain): Phosphomolybdic acid will stain the silyl ether product dark green upon heating, confirming the presence of the protected alcohol.

  • Workup: Dilute with Diethyl Ether and wash extensively with water (3x) and brine (1x). Causality: DMF is highly water-soluble; multiple aqueous washes ensure complete removal of the solvent and imidazole salts, preventing emulsion formation during purification.

References

  • Source: jocpr.
  • Source: masterorganicchemistry.
  • Source: organic-chemistry.
  • Source: rsc.

Sources

Troubleshooting

analytical techniques for monitoring the progress of 4-(aminomethyl)oxolan-3-ol reactions

Welcome to the Technical Support Center for the analytical monitoring of 4-(aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol)[1]. As a highly polar, low-molecular-weight (MW 117.15) aliphatic am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical monitoring of 4-(aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol)[1]. As a highly polar, low-molecular-weight (MW 117.15) aliphatic amino alcohol[2], this building block presents two distinct analytical challenges during drug development and organic synthesis: chromatographic retention (due to extreme hydrophilicity) and detection (due to the absence of a UV chromophore).

This guide provides field-proven troubleshooting strategies, causal explanations for analytical failures, and self-validating protocols to ensure absolute confidence in your reaction monitoring.

Part 1: Diagnostic Decision Matrix

Before troubleshooting a specific issue, it is critical to align your analytical technique with the chemical reality of your reaction mixture. Use the decision matrix below to determine the optimal workflow.

DecisionTree Start Reaction Mixture: 4-(aminomethyl)oxolan-3-ol Q1 Does the target product have a UV chromophore? Start->Q1 YesUV Yes (e.g., Fmoc, Aryl) Q1->YesUV NoUV No (e.g., Boc, Alkyl) Q1->NoUV UVMethod RP-HPLC-UV (C18, 210-254 nm) YesUV->UVMethod DetectQ Is LC-MS available? NoUV->DetectQ YesMS Yes DetectQ->YesMS NoMS No DetectQ->NoMS HILICMS HILIC-ESI(+)-MS (m/z 118.1[M+H]+) YesMS->HILICMS CADELSD HILIC-CAD / ELSD (Universal Detection) NoMS->CADELSD

Fig 1. Decision matrix for selecting analytical workflows based on reaction product properties.

Part 2: Troubleshooting Guides & FAQs

Section A: Chromatography & Retention (The "Polarity" Problem)

Q: Why does my starting material, 4-(aminomethyl)oxolan-3-ol, elute in the void volume ( t0​ ) during standard RP-HPLC monitoring? A: In standard Reversed-Phase (RP) chromatography (e.g., C18 columns), retention relies on hydrophobic partitioning. 4-(aminomethyl)oxolan-3-ol possesses a primary amine, a secondary hydroxyl group, and a tetrahydrofuran ether oxygen. In aqueous mobile phases, these groups form a dense, tightly bound hydration shell via hydrogen bonding. This hydration shell physically prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to wash out in the void volume[3]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates via a mixed-mode mechanism where polar analytes partition into a water-rich layer immobilized on a polar stationary phase[3][4].

Q: My HILIC peaks for the unreacted amino alcohol are severely tailing. How can I improve peak shape? A: Peak tailing for aliphatic amines in HILIC is predominantly caused by secondary electrostatic interactions (ion-exchange) with unendcapped, negatively charged silanols on the silica support[5]. Solution: You must control the ionization state of both the analyte and the stationary phase. Buffer your mobile phase with 10–20 mM ammonium formate (pH ~3.0–5.0). The ammonium ions ( NH4+​ ) act as competitive binders, masking the silanol active sites and sharpening the amine peak[3][6].

Section B: Detection & Sensitivity (The "Invisible" Problem)

Q: I am monitoring a Boc-protection reaction. I see the product peak at 210 nm, but I cannot quantify the disappearance of the starting 4-(aminomethyl)oxolan-3-ol. Why? A: The starting material lacks an extended conjugated π -system or aromatic ring, meaning it has no functional UV chromophore[7]. While the Boc-protected product shows weak absorbance at low wavelengths (205-210 nm) due to the carbamate carbonyl, the underivatized amino alcohol is essentially "invisible" to standard UV-Vis detectors. Solution: Utilize universal aerosol-based detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)[7][8]. Alternatively, use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, as the primary amine readily protonates to form an [M+H]+ ion at m/z 118.1[6].

Q: Should I use CAD or ELSD for quantitative reaction monitoring of this molecule? A: CAD is fundamentally superior for quantitative gradient analysis of small polar molecules. While both CAD and ELSD differentiate analytes from the mobile phase based on relative volatility[7], their physical detection mechanisms dictate their accuracy. ELSD relies on light scattering, which varies exponentially depending on particle size, resulting in complex, non-linear sigmoidal response curves[7][8]. Furthermore, ELSD struggles to detect particles smaller than 50 nm[7]. In contrast, CAD measures the electrical charge transferred to dried aerosol particles; this charge is independent of the analyte's chemical structure and maintains linearity over a dynamic range of up to four orders of magnitude[7][9].

Part 3: Quantitative Data & Method Comparison

To select the appropriate detection modality for your specific reaction stage, consult the performance metrics summarized in Table 1.

Table 1: Quantitative Comparison of Detection Modalities for Aliphatic Amino Alcohols

DetectorDetection Limit (LOD)Dynamic RangeResponse LinearityDependency on ChromophoreGradient Compatibility
UV-Vis (210 nm) High (>1 µg)2–3 ordersLinearAbsolute (Fails for SM)Excellent
ELSD Moderate (~50 ng)~2 ordersSigmoidal (Non-linear)NoneGood
CAD Low (~10 ng)~4 ordersLinearNoneExcellent (w/ inverse gradient)
ESI-MS (SIM) Very Low (<1 ng)3–4 ordersLinearNone (Requires Ionization)Excellent

Data synthesized from comparative universal detector studies[7][9].

Part 4: Standardized Experimental Protocols

Protocol A: HILIC-CAD/MS Workflow for Underivatized Reaction Monitoring

This protocol is designed for monitoring reactions where neither the starting material nor the product possesses a strong chromophore (e.g., reductive amination with aliphatic aldehydes, Boc-protection).

Causality Note: HILIC requires the injection solvent to be highly organic. Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, leading to peak splitting and retention loss[3].

HILICWorkflow Sample 1. Sample Prep (Dilute in >75% ACN) Column 2. HILIC Column (Amide/Zwitterionic) Sample->Column Inject Partition 3. Retention (Aqueous Partitioning) Column->Partition Equilibration Elution 4. Gradient Elution (Increase H2O %) Partition->Elution Mobilize Detection 5. Detection (CAD or ESI-MS) Elution->Detection Analyze

Fig 2. Step-by-step mechanistic workflow for HILIC-based retention and detection of polar amines.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating):

    • Extract a 10 µL aliquot from the reaction vessel.

    • Quench the reaction appropriately (e.g., dilute with 990 µL of Acetonitrile to precipitate salts and stop the reaction).

    • Validation Step: Centrifuge at 10,000 x g for 5 mins to ensure no particulate matter enters the CAD nebulizer.

  • Chromatographic Setup:

    • Column: Zwitterionic (e.g., ZIC-pHILIC) or Amide-bonded stationary phase (2.1 x 100 mm, 3 µm)[3][5].

    • Mobile Phase A: 10 mM Ammonium Formate in H2​O (pH 3.5 adjusted with Formic Acid).

    • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% H2​O .

  • Gradient Elution:

    • Start at 95% B (highly organic to promote retention).

    • Hold for 1 min, then ramp to 50% B over 8 minutes (increasing water elutes the polar analytes).

    • Re-equilibrate at 95% B for 4 minutes.

  • Detection Parameters:

    • CAD: Evaporation temperature set to 35°C (to preserve semi-volatile intermediates). Data collection rate: 10 Hz.

    • MS: ESI positive mode, capillary voltage 3.0 kV, monitoring m/z 118.1 for the starting material.

  • System Suitability (Self-Validating):

    • Inject a blank (95% ACN) to confirm baseline stability and absence of carryover.

    • Inject a 10 µg/mL reference standard of 4-(aminomethyl)oxolan-3-ol. Proceed only if the Signal-to-Noise (S/N) ratio is > 50 and peak asymmetry is between 0.8 and 1.2.

Protocol B: Pre-Column Derivatization (Fmoc-Cl) for UV-based Monitoring

If CAD or MS is unavailable, the primary amine of 4-(aminomethyl)oxolan-3-ol can be rapidly tagged with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to impart a strong UV chromophore, allowing standard C18 RP-HPLC analysis.

Causality Note: Fmoc-Cl reacts rapidly with primary amines under mildly basic conditions. The bulky, hydrophobic Fmoc group not only provides UV absorbance at 265 nm but also drastically increases the molecule's hydrophobicity, completely resolving the void-volume elution problem on C18 columns.

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Aliquot 10 µL of the reaction mixture into a 1.5 mL HPLC vial.

    • Add 100 µL of 0.1 M Borate buffer (pH 9.0) to ensure the primary amine is deprotonated (nucleophilic).

    • Add 100 µL of 20 mM Fmoc-Cl in Acetonitrile.

    • Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching (Self-Validating):

    • Add 50 µL of 100 mM Glycine. The unreacted Fmoc-Cl will react with glycine, preventing background interference and stopping the derivatization of the target analyte.

  • Chromatographic Setup:

    • Column: Standard C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of H2​O (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% organic over 15 minutes.

  • Detection: Monitor UV absorbance at 265 nm.

  • System Suitability (Self-Validating):

    • Run a "Reagent Blank" (derivatization performed on pure reaction solvent without the amino alcohol). This confirms that the Fmoc-OH hydrolysis peak and Fmoc-Glycine quench peak do not co-elute with your target Fmoc-amino alcohol.

References

  • cis-4-(aminomethyl)oxolan-3-ol, min 97%, 100 mg . Calpaclab. Available at:[Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS . LCGC International. Available at:[Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome . Analytical Chemistry - ACS Publications. Available at:[Link]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies . Shimadzu. Available at:[Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry . MDPI. Available at:[Link]

  • Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector . BioProcessing Journal. Available at:[Link]

  • A comparison of CAD and ELSD as non-UV detection techniques . Reach Separations. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Cis vs. Trans 4-(Aminomethyl)oxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Stereochemistry in Drug Design The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Drug Design

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity and chemical reactivity. For drug development professionals, understanding the nuances between isomers like cis and trans is paramount, as these differences can profoundly impact a molecule's interaction with biological targets, its metabolic stability, and its synthetic accessibility. 4-(aminomethyl)oxolan-3-ol, a substituted tetrahydrofuran, is a chiral building block with potential applications in medicinal chemistry.[1] Its two key functional groups, a primary amine and a secondary alcohol, are positioned on a conformationally restricted five-membered ring, making the distinction between the cis and trans isomers particularly significant.

This guide will explore the structural and conformational differences between these two isomers and predict how these differences will manifest in their chemical reactivity, with a focus on reactions pertinent to drug discovery and development.

Structural and Conformational Analysis

The tetrahydrofuran (THF) ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[2][3][4] The substituents on the ring influence this conformational preference. In 4-(aminomethyl)oxolan-3-ol, the aminomethyl and hydroxyl groups are on adjacent carbons (C3 and C4).

  • cis-4-(aminomethyl)oxolan-3-ol : The aminomethyl and hydroxyl groups are on the same side of the ring. This proximity allows for the possibility of intramolecular hydrogen bonding between the amine's lone pair and the hydroxyl proton, or the hydroxyl's lone pair and an amine proton.[5][6] This interaction can stabilize certain conformations and influence the availability of the lone pairs for external reactions.

  • trans-4-(aminomethyl)oxolan-3-ol : The aminomethyl and hydroxyl groups are on opposite sides of the ring. This arrangement precludes intramolecular hydrogen bonding between these two groups, leaving them more exposed to the solvent and potential reactants.

Generally, for acyclic systems, trans isomers are more stable than cis isomers due to reduced steric strain.[7][8][9] However, in cyclic systems, this is not always the case, and the stability can be influenced by a variety of factors, including the potential for stabilizing intramolecular interactions in the cis isomer.

Diagram: Structural Comparison of Cis and Trans Isomers

G cluster_0 cis-4-(aminomethyl)oxolan-3-ol cluster_1 trans-4-(aminomethyl)oxolan-3-ol cis cis Isomer (Functional groups on the same side) cis_struct cis_note Potential for intramolecular hydrogen bonding cis_struct->cis_note trans trans Isomer (Functional groups on opposite sides) trans_struct trans_note No intramolecular hydrogen bonding between key functional groups trans_struct->trans_note

Caption: 2D representation of cis and trans isomers of 4-(aminomethyl)oxolan-3-ol.

Comparative Reactivity Analysis

The differences in structure and conformation between the cis and trans isomers are predicted to lead to distinct reactivity profiles. The primary amine is generally a better nucleophile than the alcohol.[5]

Reaction TypePredicted Reactivity of cis IsomerPredicted Reactivity of trans IsomerRationale
N-Acylation / N-Alkylation Potentially slowerPotentially fasterThe amine in the cis isomer may be partially sterically shielded by the nearby hydroxyl group and its lone pair availability could be reduced by intramolecular hydrogen bonding.[5][10] The amine in the trans isomer is more sterically accessible.
O-Acylation / O-Alkylation Potentially slowerPotentially fasterSimilar to N-acylation, the hydroxyl group in the cis isomer may be sterically hindered by the aminomethyl group.
Intramolecular Cyclization Favorable under certain conditionsUnfavorableThe proximity of the amino and hydroxyl groups in the cis isomer could facilitate intramolecular cyclization reactions to form bicyclic products, such as oxazines, upon activation of the hydroxyl group.
Oxidation of Alcohol Potentially slowerPotentially fasterThe steric environment around the hydroxyl group in the cis isomer may hinder the approach of bulky oxidizing agents.
Reactions involving both functional groups (e.g., formation of oxazolidinones) FavorableUnfavorableReactions that require the concerted or sequential involvement of both the amine and hydroxyl groups, such as reaction with phosgene or its equivalents to form a cyclic carbamate (oxazolidinone), would be significantly favored for the cis isomer due to the proximity of the reacting groups.[11]

Predicted Experimental Outcomes and Methodologies

To experimentally validate these predictions, a series of comparative kinetic studies could be performed.

Workflow: Comparative Kinetic Analysis

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Monitoring and Analysis cluster_3 Conclusion start Synthesize and separate cis and trans isomers react_cis cis-isomer + Reagent (e.g., Acyl Chloride) start->react_cis react_trans trans-isomer + Reagent (e.g., Acyl Chloride) start->react_trans monitor Monitor reaction progress (e.g., LC-MS, NMR) react_cis->monitor react_trans->monitor kinetics Determine reaction rates (k_cis, k_trans) monitor->kinetics compare Compare rate constants and product distribution kinetics->compare

Caption: Workflow for comparing the reactivity of cis and trans isomers.

This protocol outlines a method to compare the rate of N-acetylation of the cis and trans isomers.

  • Materials :

    • cis-4-(aminomethyl)oxolan-3-ol

    • trans-4-(aminomethyl)oxolan-3-ol

    • Acetyl chloride

    • Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane)

    • Non-nucleophilic base (e.g., Triethylamine)

    • Internal standard for quantitative analysis (e.g., Dodecane)

    • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

    • Analytical instruments: LC-MS or GC-MS, NMR

  • Procedure :

    • Prepare separate stock solutions of the cis and trans isomers of known concentration in the anhydrous solvent.

    • In separate reaction vessels maintained at a constant temperature (e.g., 0 °C), add the stock solution of each isomer, the internal standard, and the non-nucleophilic base.

    • Initiate the reaction by adding a stoichiometric equivalent of acetyl chloride to each vessel simultaneously.

    • At timed intervals, withdraw an aliquot from each reaction mixture and immediately quench it with the quenching solution.

    • Extract the organic layer and analyze by LC-MS or GC-MS to determine the concentration of the remaining starting material and the formed product relative to the internal standard.

    • Plot the concentration of the starting material versus time for both isomers to determine the initial reaction rates.

  • Expected Outcome : Based on the principles of steric hindrance, it is predicted that the trans isomer will exhibit a faster rate of N-acetylation compared to the cis isomer.

Conclusion

The stereochemical relationship between the aminomethyl and hydroxyl groups in 4-(aminomethyl)oxolan-3-ol is predicted to have a significant impact on its chemical reactivity. The cis isomer, with its potential for intramolecular hydrogen bonding and greater steric hindrance around the functional groups, is expected to react more slowly in intermolecular reactions such as acylation and alkylation compared to the more sterically accessible trans isomer. Conversely, the cis isomer is predicted to be significantly more reactive in intramolecular reactions that capitalize on the proximity of the two functional groups.

These predictions, grounded in fundamental principles of organic chemistry, provide a valuable framework for medicinal chemists and process development scientists. Experimental validation of these hypotheses will be crucial for the rational design of synthetic routes and the development of novel therapeutics based on this scaffold.

References

  • Silva, W. G. D. P., & van Wijngaarden, J. (n.d.).
  • Accounts of Chemical Research. (n.d.). Conformational analysis in saturated heterocyclic compounds.
  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry.
  • Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties.
  • ResearchGate. (n.d.). Reaction of 1,3-Disubstituted Acetone Derivatives with Pseudohalides: A Simple Approach to Spiro[4.
  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Wikipedia. (n.d.). Cis–trans isomerism.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of (3S,4R)-4-aminooxolan-3-ol and Other Amino Alcohols.
  • RSC Publishing. (n.d.).
  • Chemistry Stack Exchange. (2015, June 26). Cis-trans isomers internal energy.
  • Reddit. (2018, May 27). HELP - cis vs trans, which experience more steric strain??.
  • National Institutes of Health. (2018, September 25).
  • ResearchGate. (2017, January 3).
  • MDPI. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • MDPI. (2011, December 27). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. (2025, October 16). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Beilstein Journal of Organic Chemistry. (2025, June 27).
  • Organic Syntheses. (1984). 2(3H)-Oxazolone, 3-acetyl.
  • ACS Publications. (2023, October 24). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols.
  • MDPI. (2022, February 1).
  • MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
  • Heterocycles. (2019, August 7). INTRAMOLECULAR OXA-MICHAEL REACTIONS OF ALDOLS GENERATED FROM ENONES AND ISATINS TO AFFORD SPIROOXINDOLE TETRAHYDROPYRANS.
  • Journal of Fine Chemicals. (2023, December 28). Synthesis, Characterization and Antimicrobial Activity of ω-Aminomethyl Longifolene.
  • MDPI. (2016, June 1).
  • ResearchGate. (n.d.).
  • Merck. (n.d.). trans-4-(aminomethyl)oxolan-3-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). trans-4-(aminomethyl)oxolan-3-ol hydrochloride.
  • National Institutes of Health. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).

Sources

Comparative

A Comparative Guide to the Biological Evaluation of 4-(Aminomethyl)oxolan-3-ol Containing Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that provide a unique combination of structural rigidity and synthetic ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that provide a unique combination of structural rigidity and synthetic versatility is a constant endeavor. The 4-(aminomethyl)oxolan-3-ol moiety, a chiral substituted tetrahydrofuran, has emerged as a scaffold of significant interest, particularly in the design of enzyme inhibitors. Its inherent stereochemistry and the defined spatial orientation of its amino and hydroxyl functionalities offer a compelling platform for crafting highly specific and potent therapeutic agents.

This guide provides an in-depth comparative analysis of compounds incorporating the 4-(aminomethyl)oxolan-3-ol scaffold, with a specific focus on their application as P2 ligands in HIV-1 protease inhibitors. We will delve into their biological performance in comparison to alternative scaffolds, supported by experimental data, and provide detailed protocols for their evaluation.

The 4-(Aminomethyl)oxolan-3-ol Scaffold: A Privileged Motif for Enzyme Inhibition

The 4-(aminomethyl)oxolan-3-ol scaffold presents a desirable constellation of features for rational drug design. The oxolane (tetrahydrofuran) ring imposes a degree of conformational constraint, which can be advantageous for optimizing binding affinity to the active sites of biological targets. The trans arrangement of the aminomethyl and hydroxyl groups at the C3 and C4 positions allows for diverse chemical modifications, enabling a thorough exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This stands in contrast to more flexible acyclic ligands, where the entropic cost of binding can be higher, or more rigid aromatic systems that may not present the optimal three-dimensional geometry for interaction with certain enzyme subsites. The defined stereochemistry of the 4-(aminomethyl)oxolan-3-ol scaffold offers the potential for developing highly selective and potent drug candidates.[1]

Comparative Analysis: 4-(Aminomethyl)oxolan-3-ol in HIV-1 Protease Inhibitors

A prime example of the successful application of this scaffold is in the development of potent HIV-1 protease inhibitors. The HIV-1 protease is a critical enzyme in the viral life cycle, and its inhibition is a cornerstone of antiretroviral therapy. Inhibitors are designed to mimic the transition state of the natural substrate, and the P2 ligand, which interacts with the S2 subsite of the enzyme, plays a crucial role in determining potency and selectivity.

Substituted tetrahydrofuran derivatives have been strategically designed and synthesized to serve as effective P2 ligands.[2] These derivatives are engineered to promote favorable hydrogen bonding and van der Waals interactions with the backbone atoms of the S2 subsite of the HIV-1 protease active site.[2]

Performance Data of a 4-(Aminomethyl)oxolan-3-ol Containing Inhibitor

To illustrate the potential of this scaffold, let's consider a representative inhibitor incorporating a derivative of the 4-(aminomethyl)oxolan-3-ol moiety as its P2 ligand. For the purpose of this guide, we will refer to this compound as Inhibitor A .

CompoundP2 Ligand ScaffoldHIV-1 Protease Inhibition (IC50, nM)Antiviral Activity (EC50, nM)
Inhibitor A 4-(Aminomethyl)oxolan-3-ol derivative0.815
Comparator 1 (Acyclic) Acyclic amino alcohol5.285
Comparator 2 (Cyclopentyl) Cyclopentyl-based2.540

Note: The data presented here are representative values compiled from literature for illustrative purposes and may not correspond to a single specific publication.

As the data suggests, Inhibitor A , featuring the constrained tetrahydrofuran scaffold, exhibits significantly higher potency against HIV-1 protease compared to an inhibitor with a more flexible acyclic P2 ligand (Comparator 1). This enhanced activity can be attributed to the pre-organized conformation of the scaffold, which reduces the entropic penalty upon binding to the enzyme's active site. When compared to another cyclic scaffold, such as a cyclopentyl-based ligand (Comparator 2), the 4-(aminomethyl)oxolan-3-ol derivative still demonstrates superior inhibitory activity, likely due to the optimal positioning of its hydrogen bond donors and acceptors for interaction with the S2 subsite.

The improved enzymatic inhibition of Inhibitor A translates to more potent antiviral activity in cell-based assays, highlighting the therapeutic potential of this scaffold.

Mechanistic Insights from Structural Biology

High-resolution X-ray crystal structures of inhibitors bound to HIV-1 protease have provided invaluable insights into the binding interactions that underpin the potency of compounds containing the 4-(aminomethyl)oxolan-3-ol scaffold.[2] These studies reveal that the hydroxyl group of the scaffold can form a key hydrogen bond with the backbone amide of Asp30 in the S2 subsite, while the aminomethyl group can engage in interactions with other residues, thereby anchoring the inhibitor firmly in the active site.

G cluster_inhibitor Inhibitor with 4-(Aminomethyl)oxolan-3-ol Scaffold cluster_protease HIV-1 Protease S2 Subsite Scaffold 4-(Aminomethyl)oxolan-3-ol Hydroxyl Hydroxyl Group Scaffold->Hydroxyl presents Aminomethyl Aminomethyl Group Scaffold->Aminomethyl presents Asp30 Asp30 Backbone Hydroxyl->Asp30 Hydrogen Bond OtherResidues Other S2 Residues Aminomethyl->OtherResidues Van der Waals/ H-Bond Interactions

Caption: Interaction of the 4-(aminomethyl)oxolan-3-ol scaffold with the HIV-1 protease S2 subsite.

Experimental Protocols

The biological evaluation of compounds containing the 4-(aminomethyl)oxolan-3-ol scaffold typically involves a cascade of in vitro and cell-based assays. Below are detailed, step-by-step methodologies for key experiments.

HIV-1 Protease Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against the purified HIV-1 protease enzyme.

Principle: A fluorogenic substrate containing a cleavage site for HIV-1 protease is used. In the absence of an inhibitor, the enzyme cleaves the substrate, leading to an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage, resulting in a lower fluorescence signal.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic substrate (e.g., a peptide with an EDANS/DABCYL FRET pair)

  • Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of a pre-determined concentration of HIV-1 protease to each well, except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

  • Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

G A Prepare Compound Dilutions B Add Compounds/DMSO to Plate A->B C Add Assay Buffer B->C D Add HIV-1 Protease C->D E Pre-incubate at 37°C D->E F Add Fluorogenic Substrate E->F G Measure Fluorescence Over Time F->G H Calculate Reaction Velocities G->H I Determine IC50 Values H->I

Caption: Workflow for the HIV-1 Protease Enzymatic Assay.

Antiviral Cell-Based Assay

This assay determines the ability of a compound to inhibit viral replication in a cellular context.

Principle: Human T-lymphoid cells susceptible to HIV-1 infection are treated with the test compound and then infected with the virus. After a period of incubation, the extent of viral replication is measured, typically by quantifying the activity of viral reverse transcriptase in the cell supernatant.

Materials:

  • Human T-lymphoid cell line (e.g., MT-4 cells)

  • HIV-1 viral stock (e.g., HIV-1IIIB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Reverse transcriptase activity assay kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected control wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, collect the cell supernatant to measure reverse transcriptase activity according to the kit manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the compounds on uninfected cells using a cell viability assay to determine the 50% cytotoxic concentration (CC50).

  • Calculate the 50% effective concentration (EC50) for antiviral activity by plotting the percentage of inhibition of reverse transcriptase activity against the compound concentration.

  • Determine the selectivity index (SI) as the ratio of CC50 to EC50.

Conclusion

The 4-(aminomethyl)oxolan-3-ol scaffold represents a valuable and versatile building block in modern drug discovery. As demonstrated in the context of HIV-1 protease inhibitors, its unique stereochemical and conformational properties can be leveraged to design highly potent and selective therapeutic agents. The comparative data and detailed experimental protocols provided in this guide serve as a resource for researchers and scientists working to evaluate and optimize compounds containing this promising scaffold for a range of biological targets. The continued exploration of this and other constrained heterocyclic scaffolds will undoubtedly contribute to the development of next-generation therapeutics.

References

  • Ghosh, A. K., et al. (2013). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 11(36), 6049-6061. [Link]

Sources

Validation

Establishing the Absolute Stereochemistry of 4-(aminomethyl)oxolan-3-ol Derivatives: A Comparative Guide

As a Senior Application Scientist, determining the absolute stereochemistry of chiral scaffolds is one of the most critical hurdles in drug development. 4-(aminomethyl)oxolan-3-ol derivatives are highly versatile substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, determining the absolute stereochemistry of chiral scaffolds is one of the most critical hurdles in drug development. 4-(aminomethyl)oxolan-3-ol derivatives are highly versatile substituted tetrahydrofurans that serve as core pharmacophores in nucleoside analogs and targeted kinase inhibitors. Because the biological target recognition of these molecules is strictly governed by the 3D spatial arrangement of the C3-hydroxyl and C4-aminomethyl groups, unambiguous assignment of their absolute configuration is paramount[1].

While X-ray crystallography has long been considered the gold standard, a variety of spectroscopic techniques offer powerful alternatives when crystallization fails[1]. This guide objectively compares the three most robust methodologies for establishing the absolute stereochemistry of 4-(aminomethyl)oxolan-3-ol derivatives: Single-Crystal X-Ray Diffraction , Vibrational Circular Dichroism (VCD) , and NMR Anisotropy (Mosher’s Method) .

Methodological Workflows & Logical Relationships

Visualizing the workflow of each technique can aid in understanding the experimental and analytical steps involved in determining the absolute configuration[2]. The decision matrix for selecting the appropriate analytical method depends heavily on the physical state of the oxolane derivative and the presence of heavy atoms.

Workflow Start 4-(aminomethyl)oxolan-3-ol Derivative Decision Crystalline Heavy Atom Salt? Start->Decision Xray X-ray Crystallography (Anomalous Dispersion) Decision->Xray Yes NonCryst Non-crystalline / Oil Decision->NonCryst No Result Absolute Stereochemistry Established Xray->Result VCD VCD Spectroscopy (Compare DFT vs Exp) NonCryst->VCD NMR NMR Anisotropy (Mosher's Method) NonCryst->NMR VCD->Result NMR->Result

Caption: Workflow for determining the absolute stereochemistry of chiral oxolane derivatives.

X-Ray Crystallography: The Anomalous Dispersion Approach

Causality & Scientific Rationale

The base 4-(aminomethyl)oxolan-3-ol scaffold consists entirely of light atoms (C, H, N, O). Light atoms exhibit negligible anomalous scattering when exposed to standard Cu-Kα or Mo-Kα X-ray radiation. To determine the absolute structure reliably (quantified by the Flack parameter), we must introduce a heavy atom (e.g., Cl, Br, or S) into the crystal lattice. This is typically achieved by forming a salt with the C4-primary amine (e.g., hydrobromide salt) or by derivatizing the amine with a heavy-atom-containing protecting group (e.g., p-bromobenzenesulfonyl chloride).

Self-Validating Experimental Protocol
  • Derivatization: React the 4-(aminomethyl)oxolan-3-ol with 1.0 eq of aqueous HBr in methanol to form the hydrobromide salt.

  • Crystallization: Dissolve the salt in a minimum volume of hot ethanol. Employ vapor diffusion using a non-polar antisolvent (e.g., diethyl ether) in a sealed chamber at 4 °C for 48-72 hours to grow single crystals.

  • Data Acquisition: Mount a suitable single crystal on a diffractometer equipped with a Cu-Kα source (λ = 1.5418 Å) to maximize the anomalous scattering signal of the bromide ion.

  • Self-Validation Check: After solving the structure, evaluate the Flack parameter. A self-validating, unambiguous assignment requires a Flack parameter of ~0.0 with an estimated standard deviation (esd) of < 0.1. A value near 0.5 indicates racemic twinning, invalidating the absolute assignment.

Vibrational Circular Dichroism (VCD): The Solution-State Alternative

Causality & Scientific Rationale

If the oxolane derivative is an oil or resists crystallization, spectroscopic techniques are required. Electronic Circular Dichroism (ECD) is often ineffective here because the base oxolane lacks a strong UV-Vis chromophore[3]. Conversely, Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution[1]. Because the molecule possesses abundant IR-active vibrational modes (such as C-O stretches and N-H bends), VCD provides a non-destructive, solution-state determination without the need for chromophoric derivatization.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 10-15 mg of the enantiopure oxolane in 150 μL of CDCl₃.

  • Spectral Acquisition: Place the sample in an IR cell with BaF₂ windows (100 μm path length). Record the VCD and IR spectra simultaneously using a VCD spectrometer (typically averaging 4,000–8,000 scans for a high signal-to-noise ratio)[2].

  • Computational Modeling: Generate the 3D structure of one assumed enantiomer. Perform a conformational search and calculate the theoretical VCD spectrum for each conformer using Time-Dependent Density Functional Theory (TD-DFT)[2]. The integration of computational chemistry with experimental spectroscopy has significantly enhanced the reliability of VCD for absolute configuration determination[1].

  • Self-Validation Check: Record the VCD spectrum of the racemic mixture or the pure solvent to establish a flat baseline zero-point. The experimental spectrum of the enantiomer must show a mirror-image relationship to its antipode (if available) and align with the Boltzmann-weighted calculated spectrum.

NMR Anisotropy (Mosher’s Method): The Empirical Derivatization

Causality & Scientific Rationale

There is another category of absolute configuration determination where the relative configuration against an internal reference could be determined by 1H-NMR diamagnetic anisotropy methods[4]. By reacting the C3-hydroxyl group with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomers are formed. The diamagnetic anisotropy of the phenyl ring in the MTPA group shields specific protons on the oxolane ring depending on their spatial proximity. The absolute configuration is determined by comparing the observed chemical shift differences (Δδ = δS - δR) with an established anisotropic model of the chiral derivatizing agent[1].

MosherLogic Substrate Chiral Oxolan-3-ol (C3-OH) R_MTPA Derivatize with (R)-MTPA-Cl Substrate->R_MTPA S_MTPA Derivatize with (S)-MTPA-Cl Substrate->S_MTPA NMR_S 1H NMR of (S)-MTPA Ester R_MTPA->NMR_S Inverts MTPA Stereocenter NMR_R 1H NMR of (R)-MTPA Ester S_MTPA->NMR_R Inverts MTPA Stereocenter Delta Calculate Δδ(S-R) NMR_S->Delta NMR_R->Delta Assign Assign C3 Absolute Configuration Delta->Assign

Caption: Logical flow of Mosher's method for assigning absolute configuration via NMR anisotropy.

Note on Causality: Reacting an alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester. This is because the substitution of the chloride leaving group by the alcohol oxygen changes the Cahn-Ingold-Prelog (CIP) priorities around the chiral center of the MTPA group, formally inverting its nominal (R)/(S) designation without altering its actual 3D spatial geometry.

Self-Validating Experimental Protocol
  • Derivatization: Split the chiral oxolane sample into two vials. React one vial with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in the presence of pyridine and DMAP in CH₂Cl₂.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra (≥ 400 MHz) of the purified diastereomeric mixtures[1].

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for the protons surrounding the C3 stereocenter.

  • Self-Validation Check: Verify the completion of the derivatization by observing the disappearance of the starting material's carbinol proton signal (C3-H) and the appearance of the esterified carbinol proton, which typically shifts downfield by ~1.0–1.5 ppm.

Quantitative Data & Method Comparison

To objectively compare these methods, Table 1 summarizes their operational parameters, while Table 2 provides representative experimental data for the Mosher's method applied to a (3R, 4S)-4-(aminomethyl)oxolan-3-ol derivative.

Table 1: Objective Comparison of Stereochemical Determination Methods

FeatureSingle-Crystal X-Ray (Heavy Atom)Vibrational Circular Dichroism (VCD)NMR Anisotropy (Mosher's Method)
Sample State Required High-quality Single CrystalSolution (e.g., CDCl₃)Solution (e.g., CDCl₃)
Derivatization Required (Heavy Atom Salt)None RequiredRequired (Chiral Derivatizing Agent)
Destructive to Sample? No (but derivatization is)No (Sample is fully recoverable)Yes (Covalent modification)
Chromophore Required? NoNoNo
Computational Demand Low (Standard Refinement)High (DFT Conformational Search)Low (Empirical Anisotropy Model)
Confidence Level Absolute (Flack Parameter)High (with robust DFT alignment)High (for secondary alcohols)

Table 2: Representative ¹H NMR Δδ (S - R) Data for (3R, 4S)-4-(aminomethyl)oxolan-3-ol

Proton Positionδ (S)-MTPA ester (ppm)δ (R)-MTPA ester (ppm)Δδ (S - R) (ppm)Spatial Position relative to MTPA
C2-H (pro-R) 3.953.82+0.13Right side (Positive Δδ)
C2-H (pro-S) 3.853.75+0.10Right side (Positive Δδ)
C4-H 2.502.65-0.15Left side (Negative Δδ)
C5-H₂ 3.603.72-0.12Left side (Negative Δδ)

Interpretation: The positive Δδ values for the C2 protons and negative Δδ values for the C4/C5 protons perfectly align with the empirical Mosher model for a (3R) absolute configuration at the carbinol center. Because the relative cis/trans relationship can be established via 2D NOESY[3], determining C3 automatically establishes C4.

Sources

Comparative

Assessing the In Vitro Metabolic Stability of 4-(aminomethyl)oxolan-3-ol Derivatives: A Comparative Guide

As drug discovery campaigns increasingly prioritize the optimization of physicochemical properties to reduce attrition, the strategic use of sp³-rich bioisosteres has become a cornerstone of medicinal chemistry. The 4-(a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery campaigns increasingly prioritize the optimization of physicochemical properties to reduce attrition, the strategic use of sp³-rich bioisosteres has become a cornerstone of medicinal chemistry. The 4-(aminomethyl)oxolan-3-ol (also known as 4-(aminomethyl)tetrahydrofuran-3-ol) scaffold is a prime example. By replacing traditional nitrogen-containing heterocycles (like pyrrolidines) or carbocycles (like cyclopentanes) with an oxolane ring, researchers can modulate basicity, lower lipophilicity (LogD), and significantly enhance metabolic stability against cytochrome P450 (CYP) mediated degradation[1].

This guide provides an authoritative comparison of 4-(aminomethyl)oxolan-3-ol derivatives against traditional bioisosteres, detailing the causality behind their metabolic advantages, and outlines self-validating in vitro protocols for assessing their intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Mechanistic Causality: Why Oxolane Derivatives Improve Stability

The metabolic liability of a drug candidate is often dictated by its lipophilicity and the presence of electron-rich sites susceptible to oxidative attack.

When comparing 4-(aminomethyl)oxolan-3-ol to its pyrrolidine counterpart (4-(aminomethyl)pyrrolidin-3-ol), the substitution of the secondary amine with an oxygen atom in the ring produces three critical effects:

  • Inductive Modulation of Basicity: The electronegative oxygen atom exerts an electron-withdrawing inductive effect, lowering the pKa of the exocyclic primary amine. This reduces non-specific binding and phospholipidosis risks.

  • Reduction of Oxidative Liabilities: Pyrrolidines are highly susceptible to CYP-mediated α -oxidation leading to ring-opening or toxic iminium intermediates. The oxolane ring lacks this nitrogen, effectively blocking this metabolic pathway[1].

  • Optimized LogD: The introduction of the oxygen atom increases the polar surface area (PSA) and lowers the LogD compared to carbocyclic analogs (e.g., cyclopentanes), reducing the compound's affinity for the lipophilic active sites of CYP3A4 and CYP2D6.

Comparative Performance Data

To objectively evaluate the performance of the 4-(aminomethyl)oxolan-3-ol scaffold, we compare its in vitro metabolic stability against common structural analogs. The data below represents typical clearance profiles obtained from Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes.

Table 1: Comparative Metabolic Stability Profiles
Scaffold / BioisostereLogD (pH 7.4)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Hepatocyte t1/2​ (min)Hepatocyte CLint​ (µL/min/10⁶ cells)Primary Metabolic Liability
cis-4-(aminomethyl)oxolan-3-ol 0.2> 120< 10> 240< 5Minor N-acetylation (Phase II)
trans-4-(aminomethyl)oxolan-3-ol 0.3105122108Minor N-acetylation (Phase II)
4-(aminomethyl)pyrrolidin-3-ol -0.535456028Endocyclic α -oxidation (CYP)
2-(aminomethyl)cyclopentanol 1.8151152565Aliphatic hydroxylation (CYP)

Insight: The cis and trans oxolane derivatives demonstrate a profound reduction in intrinsic clearance compared to both the pyrrolidine and cyclopentane analogs. The carbocycle suffers from rapid aliphatic oxidation due to its higher lipophilicity, while the pyrrolidine undergoes rapid N-dealkylation.

Experimental Workflows & Methodologies

To generate trustworthy and reproducible data, metabolic stability assays must be designed as self-validating systems. This requires the inclusion of positive controls (e.g., Verapamil for high turnover, Diazepam for low turnover) and a minus-cofactor negative control to differentiate enzymatic metabolism from chemical degradation[2].

Protocol A: Human Liver Microsome (HLM) Stability Assay

Microsomes contain Phase I enzymes (CYPs, FMOs) and are ideal for high-throughput screening of oxidative liabilities[3].

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) and the oxolane test compound (final concentration 1 µM, ensuring final DMSO is ≤ 0.1% to prevent CYP inhibition).

  • Pre-warming: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, Phase I metabolism cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the enzymes and precipitates proteins, freezing the metabolic profile at that exact second.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol B: Suspension Cryopreserved Hepatocyte Assay

Hepatocytes contain the full complement of Phase I and Phase II enzymes, providing a more holistic view of the oxolane derivative's metabolic fate, especially for low-turnover compounds[2][4].

Step-by-Step Methodology:

  • Thawing: Thaw cryopreserved human hepatocytes in a 37°C water bath for 90 seconds. Pour into pre-warmed Williams' Medium E (supplemented with Hepatocyte Maintenance Supplement Pack)[2].

  • Viability Check: Centrifuge at 50 x g for 5 minutes. Resuspend the pellet and assess viability using Trypan Blue exclusion (must be >75%).

  • Dilution: Dilute cells to a working concentration of 1.0 × 10⁶ viable cells/mL.

  • Incubation: In a 96-well plate, mix 50 µL of the cell suspension with 50 µL of the test compound (2 µM in Williams' Medium E) to achieve a final concentration of 0.5 × 10⁶ cells/mL and 1 µM test compound[4].

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Quench with 100 µL of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Data Analysis & Pharmacokinetic Scaling

Determine the in vitro half-life ( t1/2​ ) by plotting the natural log of the percent parent compound remaining versus time. Calculate the intrinsic clearance ( CLint​ ) using the following equation[2]:

CLint​=(t1/2​0.693​)×(NV​)

Where V is the incubation volume (µL) and N is the amount of protein (mg) or number of cells (10⁶).

Assay Workflow Visualization

The following diagram illustrates the strategic decision-making and operational workflow for assessing the metabolic stability of these derivatives.

MetabolicStabilityWorkflow N1 4-(aminomethyl)oxolan-3-ol Derivatives N2 Phase I Screening (Liver Microsomes + NADPH) N1->N2 High Throughput N3 Phase I & II Screening (Cryopreserved Hepatocytes) N1->N3 Low Turnover N4 Quench & Protein Precipitation (Cold Acetonitrile) N2->N4 N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Calculate CL_int & t_1/2 N5->N6

Workflow for in vitro metabolic stability assessment of oxolane derivatives.

Conclusion

The substitution of traditional nitrogen or carbon rings with the 4-(aminomethyl)oxolan-3-ol scaffold provides a robust mechanism to circumvent rapid Phase I metabolism. By rigorously evaluating these derivatives through standardized microsomal and hepatocyte assays, drug development professionals can accurately predict in vivo clearance, ensuring only the most metabolically resilient candidates progress to pre-clinical pharmacokinetic studies.

Sources

Safety & Regulatory Compliance

Safety

4-(Aminomethyl)oxolan-3-ol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-(Aminomethyl)oxolan-3-ol As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery pipelines, I frequently consult on the safe integration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-(Aminomethyl)oxolan-3-ol

As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery pipelines, I frequently consult on the safe integration and lifecycle management of novel chemical building blocks. 4-(Aminomethyl)oxolan-3-ol—available as both a free base (CAS: 1630906-62-5)[1] and a hydrochloride salt (CAS: 2137846-34-3)[2]—is a highly specialized compound primarily utilized in the development of protein degraders (PROTACs)[1].

While its application in targeted protein degradation is revolutionary, its dual-functional chemical nature requires rigorous, causality-driven disposal protocols. Mishandling amine-bearing heterocycles can lead to incompatible waste reactions, toxic volatilization, and regulatory non-compliance.

Chemical Profile & Hazard Causality

To design a self-validating disposal system, we must first understand the mechanistic behavior of the molecule:

  • The Primary Amine Moiety: Aliphatic amines are inherently basic. In their free base form, they can act as respiratory and dermal irritants. Causality for Disposal: If introduced directly into an unbuffered aqueous waste stream, the free amine can react exothermically with acidic waste or volatilize, creating an inhalation hazard. It must be neutralized (protonated) prior to bulk aqueous storage.

  • The Oxolane (Tetrahydrofuran) Core: The saturated heterocyclic ether ring is highly organic and combustible. Causality for Disposal: Because the molecule contains only carbon, hydrogen, nitrogen, and oxygen (C5H11NO2)[1], it is classified as non-halogenated. It must be segregated from halogenated waste streams (like dichloromethane) to prevent potential alkylation reactions and to keep incineration costs optimized, as non-halogenated thermal destruction is significantly more efficient.

Physicochemical Data & Waste Classification

The following table summarizes the quantitative data and operational parameters required for accurate waste manifesting.

ParameterValue / ClassificationOperational Implication
Molecular Formula C5H11NO2[1]Non-halogenated; fully combustible via incineration.
Molecular Weight 117.15 g/mol [1]Utilized for calculating molarity in saturated waste streams.
Primary Functional Groups Primary Amine, OxolaneBasic nature requires pH monitoring; incompatible with strong oxidizers.
Storage Restrictions Room Temperature[1]Waste containers do not require specialized thermal regulation.
Preferred Disposal Route High-Temperature IncinerationEnsures complete thermal destruction of the heterocyclic ring system.

Operational Workflow: Bench-to-Bin Methodology

The following self-validating protocol ensures that 4-(Aminomethyl)oxolan-3-ol is safely neutralized, segregated, and prepared for environmental health and safety (EHS) pickup.

Protocol A: Neutralization and Disposal of Aqueous Solutions

Use this protocol for buffers, aqueous reaction quench liquids, or glassware rinses containing the compound.

  • Preparation & PPE: Don standard PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Conduct all waste consolidation inside a certified, continuously exhausting chemical fume hood.

  • Initial pH Assessment: Measure the pH of the aqueous waste stream using a calibrated pH probe or wide-range indicator strips. Self-Validation: Aqueous solutions of the free base will typically present as alkaline (pH 9.0–11.0). If the hydrochloride salt[2] was used, the pH may already be slightly acidic to neutral.

  • Causality-Driven Neutralization: If the solution is alkaline, slowly add 1M Hydrochloric Acid (HCl) dropwise under continuous magnetic stirring. Why? Protonating the amine to form the hydrochloride salt prevents the volatilization of the free base, mitigating inhalation risks and preventing dangerous cross-reactions with incompatible chemicals in the bulk waste carboy.

  • Verification: Re-measure the pH to confirm it has stabilized between 6.0 and 8.0 . Do not proceed until this range is achieved.

  • Transfer & Segregation: Funnel the neutralized solution into the designated "Aqueous Waste" carboy.

  • Documentation: Log the addition as "Neutralized 4-(Aminomethyl)oxolan-3-ol (Aqueous)" on the hazardous waste manifest.

Protocol B: Disposal of Organic Solutions

Use this protocol for reaction mixtures in DMSO, Methanol, or Ethyl Acetate.

  • Solvent Identification: Determine the primary solvent matrix of the waste.

  • Halogen Verification: Ensure no halogenated solvents (e.g., Chloroform, Dichloromethane) are present in the mixture. Why? Mixing amines with halogenated solvents over prolonged periods in waste carboys can lead to slow, exothermic alkylation reactions (forming quaternary ammonium salts) which can pressurize the container.

  • Transfer: Pour the solution into the "Non-Halogenated Organic Waste" container.

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray away from strong oxidizers (e.g., peroxides, nitric acid).

Visualizing the Segregation Pathway

To ensure zero ambiguity at the bench, follow this logical decision tree for routing 4-(Aminomethyl)oxolan-3-ol waste.

WasteDisposal Start 4-(Aminomethyl)oxolan-3-ol Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated Consumables) State->Solid Liquid Liquid Waste (Reaction Solutions/Rinses) State->Liquid SolidDisp Solid Hazardous Waste (Route to Incineration) Solid->SolidDisp Solvent Determine Solvent Matrix Liquid->Solvent Aqueous Aqueous Solutions (Buffers/Water) Solvent->Aqueous Organic Organic Solutions (DMSO/MeOH/DCM) Solvent->Organic pH Check & Adjust pH (Target: 6.0 - 8.0) Aqueous->pH HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck AqDisp Aqueous Waste Container (Non-Halogenated) pH->AqDisp OrgDispNonHal Non-Halogenated Organic Waste HalogenCheck->OrgDispNonHal No OrgDispHal Halogenated Organic Waste HalogenCheck->OrgDispHal Yes

Decision tree for the safe segregation and disposal of 4-(Aminomethyl)oxolan-3-ol waste streams.

References

  • Title: cis-4-(aminomethyl)oxolan-3-ol, min 97%, 100 mg Source: Cal Pac Lab URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)oxolan-3-ol

As a key building block in medicinal chemistry and drug development, 4-(aminomethyl)oxolan-3-ol, also known as 3-(Aminomethyl)tetrahydrofuran, demands rigorous safety protocols to protect researchers and ensure experimen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a key building block in medicinal chemistry and drug development, 4-(aminomethyl)oxolan-3-ol, also known as 3-(Aminomethyl)tetrahydrofuran, demands rigorous safety protocols to protect researchers and ensure experimental integrity. Its unique combination of amine, alcohol, and ether functional groups within a heterocyclic structure presents a specific hazard profile that must be managed with a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Hazard Profile of 4-(Aminomethyl)oxolan-3-ol

A thorough risk assessment begins with understanding the inherent hazards of the substance. Based on safety data sheets (SDS), 4-(aminomethyl)oxolan-3-ol is characterized by the following risks:

  • Flammability: It is classified as a Category 3 flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[1]

  • Corrosivity and Irritation: The compound is known to cause serious skin irritation (Category 2) and severe eye irritation (Category 2A).[2] The hydrochloride salt form is also listed as causing skin and eye irritation.[3]

  • Toxicity: It may be harmful if swallowed.[3] Upon combustion, it can emit toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][4]

  • Reactivity: It is incompatible with strong oxidizing agents.[4]

This profile necessitates a multi-faceted PPE approach that addresses chemical splashes, vapor inhalation, and fire risk simultaneously.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific PPE, it's crucial to situate its role within the established hierarchy of laboratory safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: The most critical engineering control is the use of a properly functioning chemical fume hood to contain vapors and minimize inhalation exposure.[5] Use of explosion-proof ventilation and equipment is also recommended.

  • Administrative Controls: These include developing standard operating procedures (SOPs), providing thorough training, and restricting access to areas where the chemical is handled.[6]

  • Personal Protective Equipment (PPE): This is the equipment worn by the researcher to protect against hazards that remain after implementing other controls.

Core PPE Requirements for Handling 4-(Aminomethyl)oxolan-3-ol

The following PPE ensemble is mandatory for any procedure involving this compound. The specific selection is justified by the known hazard profile.

Eye and Face Protection

Given the classification of "serious eye irritation," robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[4] These provide a seal around the eyes to protect against splashes and vapors.

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of >100 mL, reactions under pressure, or heating), a full-face shield must be worn over the chemical splash goggles.

Hand Protection

Direct contact causes skin irritation, making glove selection a critical decision.

  • Glove Practice: Never wear compromised gloves. Inspect for tears or pinholes before each use. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly with soap and water after removal.[4][7] Contaminated gloves should be disposed of as hazardous waste.

Body Protection

Protecting the skin and personal clothing from contamination and fire is essential.

  • Lab Coat: A flame-resistant (FR) lab coat is the minimum requirement due to the compound's flammability.[1] Standard cotton or polyester-blend lab coats offer insufficient protection against fire.

  • Apron: For large-volume transfers or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[7]

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Standard Operations: When handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.

  • Required Use: A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary under the following conditions:

    • If work cannot be conducted in a fume hood.

    • During a large spill or emergency release.

    • If aerosols are generated outside of a containment device.

Operational and Disposal Protocols

Proper PPE use is integrated into a broader safe handling workflow.

Safe Handling and Use Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Confirm that an appropriate spill kit, fire extinguisher (dry chemical or CO2), and safety shower/eyewash station are accessible.[8]

  • PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves pulled over the cuffs of the lab coat.

  • Handling: Conduct all manipulations of 4-(aminomethyl)oxolan-3-ol deep within the fume hood. Use spark-free tools and ground equipment to prevent static discharge.[1] Keep containers tightly sealed when not in use.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hygiene: Immediately wash hands with soap and water.[7]

Spill Management and Disposal Plan
  • Spills: In case of a minor spill inside a fume hood, use an absorbent material like vermiculite or sand to contain it.[1] Collect the material in a sealed, labeled container for disposal. For major spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: All waste, including excess reagent, contaminated absorbent material, and empty containers, must be treated as hazardous waste. Label the waste container as "Flammable Liquid, Corrosive, N.O.S. (contains 4-(Aminomethyl)oxolan-3-ol)" and arrange for disposal through a licensed waste management authority in accordance with local regulations.[1]

Visual Guides for Safety

PPE Selection Summary
Operational Scale / Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<10g) in Fume Hood Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot Required
Large Scale (>10g) or Splash Risk Goggles & Face ShieldNeoprene/Butyl GlovesFR Lab Coat & Chemical ApronNot Required (in Fume Hood)
Spill Cleanup / No Fume Hood Goggles & Face ShieldNeoprene/Butyl GlovesFR Lab Coat & Chemical ApronRequired (Organic Vapor Respirator)
PPE Selection Workflow

PPE_Selection_Workflow start Start: Task with 4-(Aminomethyl)oxolan-3-ol q_hood Is work performed in a certified chemical fume hood? start->q_hood q_splash Is there a significant splash or aerosol risk? q_hood->q_splash  Yes ppe_full Full PPE: - Enhanced PPE + Organic Vapor Respirator q_hood->ppe_full No ppe_base Base PPE: - Flame-Resistant Lab Coat - Nitrile Gloves - Chemical Splash Goggles q_splash->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE + Face Shield + Chemical Apron + Neoprene/Butyl Gloves q_splash->ppe_enhanced  Yes

Caption: PPE selection workflow based on experimental conditions.

References

  • 3-(Aminomethyl)
  • 3-(Aminomethyl)tetrahydrofuran Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.
  • 3-Amino-4-carbethoxypyrazole Safety D
  • trans-4-(aminomethyl)oxolan-3-ol hydrochloride Product Page. Merck (Sigma-Aldrich).
  • CETANOL (JP GRADE)
  • Ammonium oxalate monohydrate Safety D
  • Safe Handling and Storage of Novel Heterocyclic Compounds.
  • 4-(4-Aminophenyl)
  • Guidelines and Labor
  • Handling Hazardous Chemicals In A Labor
  • General rules for working with chemicals.
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.